molecular formula C10H9Cl2N B2965827 6-(Chloromethyl)isoquinoline hydrochloride CAS No. 1393579-07-1

6-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B2965827
CAS No.: 1393579-07-1
M. Wt: 214.09
InChI Key: OHMSEJVQIVENNA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C 10 H 9 Cl 2 N and a molecular weight of 214.09 g/mol, this compound features a reactive chloromethyl group attached to the isoquinoline scaffold . The isoquinoline core is a privileged structure in drug discovery, known for its presence in numerous biologically active alkaloids and its broad spectrum of applications in pharmacology . The primary research value of this compound lies in its utility as a versatile building block. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create a wide array of derivatives through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This makes it particularly useful for the synthesis of more complex molecules, including those explored as positive allosteric modulators for therapeutic targets such as the GLP-1 and GIP receptors, which are relevant in diabetes research . Its application is strictly for laboratory research purposes. This product is offered "For Research Use Only," and it is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMSEJVQIVENNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 6-(Chloromethyl)isoquinoline HCl

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Intermediate for Kinase Inhibitor & Fragment-Based Drug Design

Executive Summary

6-(Chloromethyl)isoquinoline Hydrochloride (CAS: 1345021-19-3 for the HCl salt variant) is a critical electrophilic building block in modern medicinal chemistry. Unlike its more common 5-isomer (used in Fasudil) or the quinoline analogs, the 6-substituted isoquinoline scaffold offers a unique vector for extending pharmacophores into solvent-exposed regions of ATP-binding pockets.

This guide provides a rigorous technical analysis of its structure, synthesis, and application, designed for discovery chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Structural & Electronic Profile
1.1 Molecular Architecture

The compound consists of a bicyclic isoquinoline heteroaromatic core functionalized with a reactive chloromethyl group at the C-6 position.

  • Systematic Name: 6-(Chloromethyl)isoquinoline hydrochloride[1][2][3]

  • Molecular Formula: C₁₀H₈ClN · HCl

  • Molecular Weight: 177.63 (Free Base) / 214.09 (HCl Salt)

Electronic Duality: The molecule exhibits a "push-pull" electronic conflict that dictates its handling and reactivity:

  • The Isoquinoline Nitrogen (N-2): A basic center (pKa ~5.4 for the conjugate acid). In its free base form, this nitrogen can act as a nucleophile, leading to intermolecular self-alkylation (polymerization) by attacking the chloromethyl group of another molecule.

  • The Benzylic Chloride (C-6): Highly electrophilic due to the electron-deficient nature of the heteroaromatic ring, which pulls electron density away from the benzylic carbon, lowering the activation energy for

    
     displacement.
    

The Role of the HCl Salt: The hydrochloride salt form is mandatory for storage. Protonating the N-2 nitrogen deactivates its nucleophilicity, preventing self-polymerization and ensuring the material remains a free-flowing solid rather than degrading into a tar.

1.2 Physical Properties (Bench Reference)
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow hygroscopic solidDarkens upon moisture exposure (hydrolysis).
Solubility DMSO, Methanol, Water (with decomposition)Avoid protic solvents for long-term storage.
Melting Point >200°C (decomposition)Characteristic of high-lattice-energy HCl salts.
Stability Moisture SensitiveHydrolyzes to 6-(hydroxymethyl)isoquinoline.
Part 2: Synthesis & Manufacturing Strategies
Diagram 1: Synthetic Pathways

Synthesis Start_A 6-Methylisoquinoline Inter_A Radical Intermediate (Mixture of 6-CH2Cl & Ring Cl) Start_A->Inter_A NCS, AIBN (Radical Chlorination) Start_B Isoquinoline-6-carboxylic Acid Inter_B 6-(Hydroxymethyl)isoquinoline (Alcohol Intermediate) Start_B->Inter_B 1. LiAlH4 or BH3 (Reduction) Product 6-(Chloromethyl)isoquinoline HCl Inter_A->Product Purification (Difficult) Inter_B->Product SOCl2, DCM (Deoxychlorination)

Caption: Comparison of synthetic routes. Route B (bottom) is preferred for high-purity medicinal chemistry applications to avoid ring-halogenated impurities.

Detailed Protocol: Route B (Recommended)

This method ensures the chloromethyl group is installed exclusively at the C-6 position.

  • Reduction:

    • Suspend isoquinoline-6-carboxylic acid in anhydrous THF.

    • Add Borane-THF complex (

      
      ) dropwise at 0°C.
      
    • Reflux for 4 hours to ensure complete reduction to 6-(hydroxymethyl)isoquinoline.

    • Note: Avoid

      
       if possible, as the workup can be messy with aluminum salts trapping the basic product.
      
  • Chlorination:

    • Dissolve the alcohol intermediate in Dichloromethane (DCM).

    • Add Thionyl Chloride (

      
      ) dropwise at 0°C. Crucial:  Add a catalytic amount of DMF to form the Vilsmeier-Haack active species, accelerating the reaction.
      
    • Stir at room temperature for 2–4 hours.

    • Evaporate solvent and excess

      
       in vacuo.
      
  • Salt Formation:

    • The residue is often the HCl salt directly. Triturate with anhydrous diethyl ether to remove non-polar impurities.

    • Filter under nitrogen to obtain the product as a hygroscopic solid.

Part 3: Reactivity & Drug Discovery Applications

The 6-chloromethyl motif serves as a "warhead" for attaching the isoquinoline scaffold to other pharmacophores.

3.1 Nucleophilic Substitution (

)

The chlorine atom is a good leaving group, activated by the aromatic ring. It reacts readily with:

  • Amines: To form secondary/tertiary amines (common in kinase inhibitors).

  • Thiols: To form thioethers.

  • Alkoxides: To form ethers.

Experimental Tip: When reacting with amines, use a non-nucleophilic base (like DIPEA) to scavenge the HCl liberated, but ensure the base isn't strong enough to deprotonate the isoquinoline ring protons (which are relatively acidic).

3.2 Application in Kinase Inhibitor Design

Isoquinolines bind to the hinge region of kinases (e.g., ROCK, PKA, Akt). The C-6 position typically points towards the solvent-front or the ribose-binding pocket , making it an ideal vector for solubilizing groups.

Workflow:

  • Scaffold: 6-(Chloromethyl)isoquinoline.[1][2][4]

  • Linker: React with a diamine (e.g., piperazine).

  • Tail: Couple the free amine to a diversity set of acids/sulfonyl chlorides.

Diagram 2: Reactivity & Application Map

Reactivity Center 6-(Chloromethyl)isoquinoline HCl Prod_Amine 6-(Aminomethyl)isoquinoline (Kinase Inhibitor Linker) Center->Prod_Amine S_N2 Displacement (Base, DMF, RT) Prod_Thiol Thioether Analogues Center->Prod_Thiol S_N2 Displacement Prod_Hydro 6-(Hydroxymethyl)isoquinoline (Inactive Degradant) Center->Prod_Hydro Exposure to Air/Humidity Amine Primary/Secondary Amines (HNR2) Thiol Thiols (HSR) Water Water/Moisture (Hydrolysis Risk)

Caption: Reactivity profile. The primary utility is S_N2 coupling with amines to generate kinase inhibitor libraries. Moisture sensitivity is the primary stability risk.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Corrosion/Irritation (Category 1B): Benzylic chlorides are potent alkylating agents. They can irreversibly alkylate DNA and proteins.

  • Serious Eye Damage (Category 1): Lachrymator.[5]

  • Respiratory Sensitization: Inhalation of dust can cause severe respiratory distress.

Protocol for Safe Handling:

  • Containment: Always weigh and manipulate this compound inside a certified fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 10% NaOH to hydrolyze the active chloride to the safer alcohol form before disposal.

  • Storage: Store at -20°C under Argon. The HCl salt is hygroscopic; moisture ingress will turn the solid into a sticky gum and release HCl gas.

References
  • Sigma-Aldrich (Merck). 6-(Chloromethyl)quinoline hydrochloride Product Specification. (Note: Quinoline analog used as proxy for physical handling data where specific isoquinoline data is proprietary).

  • BenchChem. Isoquinoline-6-carboxylic acid: Synthesis and Applications. Retrieved from BenchChem Application Notes.

  • National Institutes of Health (NIH) - PubChem. Isoquinoline Derivatives and Biological Activity. PubChem CID: 12874870 (Analogous structure data).

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Isoquinoline-Based Rho-Kinase Inhibitors. (Contextual reference for scaffold utility).
  • GuideChem. CAS 1345021-19-3 Entry: 6-(Chloromethyl)isoquinoline hydrochloride.

Sources

Technical Guide: 6-Chloromethylisoquinoline vs. 3-Chloromethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 6-Chloromethylisoquinoline (6-CMIQ) and 3-Chloromethylisoquinoline (3-CMIQ) . It is designed for medicinal chemists and process engineers, focusing on the distinct electronic environments, synthetic pathways, and reactivity profiles dictated by the position of the chloromethyl moiety relative to the isoquinoline nitrogen.

Executive Summary

The isoquinoline scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids and synthetic therapeutics (e.g., Fasudil, Ripasudil). The introduction of a reactive chloromethyl group (-CH2Cl) converts this stable heterocycle into a potent electrophile, enabling the attachment of amines, thiols, and carbon nucleophiles.

The critical difference between the 6-isomer and the 3-isomer lies in their electronic connectivity to the heterocyclic nitrogen.

  • 3-CMIQ places the reactive center on the pyridine ring (

    
    -position to Nitrogen), resulting in higher electrophilicity due to strong inductive effects.
    
  • 6-CMIQ places the reactive center on the benzenoid ring (distal to Nitrogen), behaving more like a substituted naphthalene with distinct lipophilicity and metabolic stability profiles.

Structural & Electronic Analysis

The reactivity of the chloromethyl group is governed by the stability of the transition state during nucleophilic substitution (


) or solvolysis (

).
Electronic Environment
  • Position 3 (Pyridine-like): The C3 carbon is part of the electron-deficient pyridine ring. The adjacent nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), making the C3-methyl protons more acidic and the methylene carbon significantly more electropositive.

  • Position 6 (Benzene-like): The C6 carbon is on the carbocyclic ring. While the isoquinoline system is overall electron-deficient, the C6 position is electronically distinct from the nitrogen. It behaves similarly to a meta-substituted benzyl chloride, with reactivity influenced more by resonance delocalization into the aromatic system than by direct inductive withdrawal.

Visualization of Electronic Influence

The following diagram illustrates the connectivity and electronic vectors influencing the reactivity of the chloromethyl groups.

Isoquinoline_Reactivity N_atom Isoquinoline Nitrogen (N2) C3_Pos Position 3 (Proximal - Pyridine Ring) N_atom->C3_Pos Strong Inductive Withdrawal C6_Pos Position 6 (Distal - Benzene Ring) N_atom->C6_Pos Weak Long-range Effect Reactivity_3 High Electrophilicity (Inductive -I Effect) C3_Pos->Reactivity_3 Determines S_N2 Rate Reactivity_6 Moderate Electrophilicity (Resonance Stabilization) C6_Pos->Reactivity_6 Determines Metabolic Fate

Caption: Figure 1.[1] Electronic influence of the heterocyclic nitrogen on positions 3 and 6. Note the direct inductive path to C3 versus the distal relationship to C6.

Comparative Reactivity Profile

The choice between 3-CMIQ and 6-CMIQ is often dictated by the desired reaction kinetics and the final drug's ADME properties.

Feature3-Chloromethylisoquinoline6-Chloromethylisoquinoline
CAS Number 76884-33-8 (HCl salt)1378770-98-9 (Base)
Electronic Nature Electron-deficient (Pyridine ring)Electron-neutral/rich (Benzene ring)

Reactivity
High. The electron-poor ring stabilizes the approaching nucleophile's negative charge.Moderate. Comparable to benzyl chloride or 2-(chloromethyl)naphthalene.
Stability Prone to hydrolysis and self-quaternization (polymerization) if free base is stored.More stable as a free base; less prone to rapid hydrolysis.
Primary Application Neurological targets; NMDA receptor modulators.Kinase inhibitors (ROCK/PKA); Fasudil analogs.[2]
Solubility Higher water solubility (polar ring).Higher lipophilicity (LogP ~2.4).
Causality in Experimental Design
  • Why use 3-CMIQ? If your target requires a "hard" electrophile to react with a weak nucleophile (e.g., a sterically hindered amine), 3-CMIQ is preferred due to the activation provided by the ring nitrogen.

  • Why use 6-CMIQ? If your drug candidate requires a lipophilic tail to penetrate the blood-brain barrier (BBB) or fit into a hydrophobic kinase pocket (like the ATP-binding site of ROCK), the 6-position provides a steric vector that extends away from the polar H-bond accepting nitrogen.

Synthetic Pathways[3][4][5][6]

Synthesis of both isomers typically proceeds via Radical Halogenation of the corresponding methyl-isoquinoline precursor. This method is preferred over chloromethylation (Blanc reaction) due to the deactivated nature of the isoquinoline ring towards Friedel-Crafts conditions.

Synthesis of 6-Chloromethylisoquinoline (6-CMIQ)

Precursor: 6-Methylisoquinoline (CAS: 42398-73-2).[3]

Protocol (Self-Validating):

  • Reagents: 6-Methylisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl

    
     or Benzotrifluoride (Solvent).
    
  • Reaction: Reflux under inert atmosphere (

    
    ) for 4-6 hours. Monitor by TLC (formation of monobromo species).
    
  • Conversion to Chloride: The resulting 6-bromomethyl intermediate is often used directly. To obtain the chloro derivative, treat the bromide with LiCl (3.0 eq) in DMF at room temperature for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis of 3-Chloromethylisoquinoline (3-CMIQ)

Precursor: 3-Methylisoquinoline (CAS: 1125-80-0).

Protocol (Self-Validating):

  • Reagents: 3-Methylisoquinoline (1.0 eq), Trichloroisocyanuric acid (TCCA) or NCS (1.1 eq). Note: NBS can be used, but chlorination agents are often preferred for C3 to avoid over-halogenation due to higher reactivity.

  • Alternative Route (Scale-up):

    • Step 1: Oxidation of 3-methylisoquinoline to isoquinoline-3-carboxylic acid (SeO

      
       oxidation).
      
    • Step 2: Reduction to isoquinoline-3-methanol (using LiAlH

      
       or BH
      
      
      
      ).
    • Step 3: Chlorination using Thionyl Chloride (SOCl

      
      ) in DCM.
      
  • Validation:

    
    H NMR is critical here. Look for the disappearance of the methyl singlet (
    
    
    
    ~2.6 ppm) and appearance of the chloromethyl singlet (
    
    
    ~4.7-4.9 ppm).

Synthesis_Workflow cluster_6 6-CMIQ Route (Radical) cluster_3 3-CMIQ Route (Functional Group Interconversion) start6 6-Methylisoquinoline step6a NBS / AIBN / Reflux (Radical Bromination) start6->step6a inter6 6-(Bromomethyl)isoquinoline step6a->inter6 step6b LiCl / DMF (Halogen Exchange) inter6->step6b prod6 6-Chloromethylisoquinoline step6b->prod6 start3 3-Methylisoquinoline step3a SeO2 Oxidation start3->step3a inter3a Isoquinoline-3-carboxylic acid step3a->inter3a step3b LiAlH4 Reduction inter3a->step3b inter3b Isoquinoline-3-methanol step3b->inter3b step3c SOCl2 / DCM inter3b->step3c prod3 3-Chloromethylisoquinoline step3c->prod3

Caption: Figure 2. Distinct synthetic strategies.[4][5][6] Radical halogenation is standard for C6, while oxidation-reduction-chlorination is often preferred for C3 to ensure high purity.

Applications in Drug Development[1][9][10]

Kinase Inhibitors (ROCK/PKA)

The 6-substituted isoquinolines are critical in the development of Rho-kinase (ROCK) inhibitors .

  • Mechanism: The isoquinoline nitrogen binds to the hinge region of the kinase ATP-binding site. Substituents at the 6-position extend into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., homopiperazines) without disrupting the critical H-bond interaction.

  • Example: While Fasudil utilizes a 5-sulfonyl linkage, next-generation inhibitors (e.g., H-1152 analogs) explore 6-methyl and 6-chloromethyl derivatives to tune selectivity between ROCK1 and ROCK2.

Neurological Agents

3-CMIQ derivatives are frequently cited in patents regarding NMDA receptor antagonists and dopaminergic modulators. The C3 position places substituents in a vector that mimics the spatial arrangement of endogenous neurotransmitters when the isoquinoline core acts as a bioisostere for catecholamines.

Safety & Handling

Both compounds are potent alkylating agents and must be handled with extreme caution.

  • Hazards: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335). Potential carcinogen due to alkylating capability.

  • Storage:

    • 3-CMIQ: Store as the Hydrochloride salt (HCl) at 2-8°C under Argon. The free base is unstable and degrades.

    • 6-CMIQ: Store at 2-8°C. More stable than the 3-isomer but still sensitive to moisture.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

References

  • PubChem Compound Summary: 3-(Chloromethyl)isoquinoline.

  • Synthesis of Isoquinolines via Radical Bromination.Journal of the Chemical Society, Part I & II (Clemo & Turnbull).

  • Ripasudil (K-115) and ROCK Inhibitor Chemistry.

  • Reactivity of Benzylic Halides in Nucleophilic Substitution.Chemistry LibreTexts.

  • 6-(Chloromethyl)isoquinoline CAS Database.Chemical Book / BLD Pharm Listings.

Sources

Molecular weight and formula of 6-(Chloromethyl)isoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-(Chloromethyl)isoquinoline Hydrochloride – Physicochemical Profile and Synthetic Utility

Executive Summary 6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Serving as a critical electrophilic intermediate, it enables the introduction of the isoquinoline pharmacophore into complex small molecules via nucleophilic substitution. This guide provides a definitive technical analysis of its molecular properties, stoichiometric data, and handling protocols, designed to ensure reproducibility in high-stakes research environments.

Part 1: Identity & Physicochemical Properties[1]

The accurate characterization of 6-(Chloromethyl)isoquinoline hydrochloride is foundational for stoichiometric precision in synthesis. Researchers must distinguish between the free base and the hydrochloride salt to avoid yield-limiting calculation errors.

Nomenclature and Registration
  • IUPAC Name: 6-(Chloromethyl)isoquinoline hydrochloride[1][2]

  • CAS Registry Number: 1393579-07-1[1][2]

  • Common Synonyms: 6-Chloromethylisoquinoline HCl; 6-(Chloromethyl)isoquinoline monohydrochloride.

Molecular Formula & Weight Analysis

The compound consists of a bicyclic aromatic isoquinoline core substituted at the 6-position with a chloromethyl group, stabilized as a hydrochloride salt.

ComponentFormulaMolecular Weight ( g/mol )Role in Stoichiometry
Free Base

177.63 The active electrophile participating in

reactions.
HCl Counterion

36.46 Provides stability and crystallinity; does not participate in alkylation.
Target Salt

214.09 Use this value for weighing and molarity calculations.[3]

Note: The molecular weight of 214.09 g/mol assumes a 1:1 stoichiometry of Base:Acid. Always verify the Certificate of Analysis (CoA) for water content or excess HCl, which may shift the effective formula weight.

Structural Analysis (SMILES & InChI)
  • SMILES (Salt): ClCC1=CC2=C(C=CN=C2)C=C1.Cl

  • InChI Key: SFSJEEURWPMFDR-UHFFFAOYSA-N (Free base analog)

Part 2: Synthetic Utility & Mechanism[5][6]

This compound acts as a "masked" benzyl cation equivalent. Its utility stems from the high reactivity of the benzylic carbon-chlorine bond, activated by the aromatic isoquinoline system.

Reactivity Profile
  • Electrophilic Center: The methylene carbon attached to the chlorine is highly susceptible to nucleophilic attack (

    
    ).
    
  • Protonation State: The isoquinoline nitrogen (pKa

    
     5.4) is protonated in the salt form. To react with nucleophiles, the salt often requires in situ neutralization using a non-nucleophilic base (e.g., DIPEA, TEA) to liberate the free base and prevent scavenging of the nucleophile by the HCl counterion.
    
Mechanism of Action: Alkylation

The primary application is the Isoquinolinylation of amines, thiols, or phenoxides.

Figure 1: Reactivity Map & Transformation Logic

G cluster_0 Critical Control Point Salt 6-(Chloromethyl)isoquinoline HCl Salt (Stable Storage) FreeBase Free Base Intermediate (Reactive Species) Salt->FreeBase Neutralization (DIPEA/TEA) Product N/S/O-Alkylated Isoquinoline Derivative FreeBase->Product Nucleophilic Attack (Sn2) Target: Benzylic Carbon

Caption: Transformation from stable HCl salt to reactive electrophile requires controlled neutralization to drive the


 pathway.

Part 3: Experimental Handling & Stability Protocol

The chloromethyl moiety is inherently unstable toward hydrolysis. Rigorous adherence to the following protocol is required to maintain reagent integrity.

Stability Risks
  • Hydrolysis: Exposure to atmospheric moisture converts the chloromethyl group to a hydroxymethyl group (alcohol), releasing HCl gas. This reaction is irreversible and deactivates the reagent.

    • Reaction:

      
      
      
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Water absorption accelerates hydrolysis.

Storage & Handling Standard Operating Procedure (SOP)
  • Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or glovebox.

  • Solvent Choice:

    • Preferred: Anhydrous DMF, DMSO, or Acetonitrile.

    • Avoid: Protic solvents (Methanol, Water) unless the reaction is extremely fast.

Part 4: Quality Control & Characterization

Verify the identity of the material before committing it to high-value synthesis steps.

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Look for the singlet corresponding to the

      
       protons around 
      
      
      
      4.8 - 5.0 ppm
      .
    • Aromatic protons will appear in the

      
       7.5 - 9.5 ppm  region.
      
    • QC Check: If a peak appears near

      
       4.6 ppm (hydroxymethyl), the sample has hydrolyzed.
      
  • Mass Spectrometry (LC-MS):

    • Target Ion:

      
       (corresponding to the free base cation).
      
    • Isotope Pattern: A distinct Chlorine isotope pattern (

      
      ) should be visible.
      

Figure 2: Synthesis Workflow & QC Checkpoints

Workflow Start Raw Material: 6-(Chloromethyl)isoquinoline HCl Check QC Check: 1H NMR (DMSO-d6) Start->Check Decision Peak at 4.9 ppm? Check->Decision Process Dissolve in Anhydrous DMF + Base (e.g., K2CO3) Decision->Process Yes (Pure) Reject REJECT: Hydrolyzed to Alcohol Decision->Reject No (Shifted to 4.6) Reaction Add Nucleophile (Amine/Thiol) Process->Reaction Purify Workup & Purification Reaction->Purify

Caption: Operational workflow emphasizing the critical NMR checkpoint to detect hydrolysis prior to synthesis.

References

  • ChemBeez . (n.d.). 6-(Chloromethyl)isoquinoline hydrochloride Product Entry. Retrieved March 5, 2026, from [Link]

  • PubChem . (n.d.). Isoquinoline (Parent Compound Physical Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Navigating the Hazards of Chloromethyl Isoquinoline Derivatives: A Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Chemical Profile & Core Hazards

Introduction

Chloromethyl isoquinoline derivatives are critical electrophilic intermediates used in the synthesis of antiviral agents, antitumor drugs, and complex alkaloids. Unlike standard isoquinolines, the presence of a chloromethyl group (-CH₂Cl) attached to the aromatic ring imparts "benzylic" halide reactivity.

The Safety Paradox: While often classified merely as "Corrosive" or "Irritant" in generic vendor SDSs, these compounds possess significant alkylating potential . They act as direct-acting mutagens capable of forming DNA adducts, necessitating containment protocols far exceeding standard laboratory practice.

Structure-Activity Relationship (SAR) & Toxicity

The toxicity of these derivatives is driven by the electrophilicity of the methylene carbon.

  • Mechanism: The nitrogen-containing aromatic ring acts as an electron-withdrawing group (via induction and resonance), destabilizing the C-Cl bond and making the methylene carbon highly susceptible to nucleophilic attack by biological macromolecules (DNA bases, proteins).

  • Hydrolysis Risk: In the presence of moisture, these compounds hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding hydroxymethyl isoquinoline. This creates a dual hazard: chemical burns from HCl and pressure buildup in sealed vessels.[1]

Mechanism of Action Diagram

The following diagram illustrates the alkylation pathway and the hydrolysis risk.

G Compound Chloromethyl Isoquinoline Water H₂O (Moisture) Compound->Water Storage Instability Transition Transition State (Electrophilic Attack) Compound->Transition Activation Target Biological Nucleophile (DNA Guanine / Protein) Alkylation Alkylated Adduct (Mutation/Cell Death) Target->Alkylation Hydrolysis Hydroxymethyl Derivative + HCl Gas (Corrosive) Water->Hydrolysis Decomposition Transition->Target SN2 Reaction

Figure 1: Reaction pathways showing biological alkylation (Red) and moisture-induced hydrolysis (Yellow).

Part 2: Comprehensive Hazard Identification

GHS Classification & Representative Data

Note: Specific data can vary by isomer. The table below represents the conservative safety profile for the class.

Hazard CategoryGHS ClassH-StatementCritical Note
Skin Corrosion Cat 1B / 2H314 / H315Potent lachrymator; burns may be delayed.
Eye Damage Cat 1H318Irreversible corneal damage possible.
Acute Toxicity Cat 3 / 4H301 / H302Toxic if swallowed.[2]
Germ Cell Mutagenicity Cat 2 (Suspected)H341Due to alkylating mechanism (Ames positive potential).
STOT - SE Cat 3H335Respiratory tract irritation (HCl evolution).
Physical Properties of Concern
  • State: Typically off-white to yellow hygroscopic solids (HCl salts) or viscous oils (free bases).

  • Solubility: Soluble in DCM, Chloroform, DMSO. Reacts with water/alcohols.[3][4]

  • Stability: Degrades rapidly in moist air. Iron sensitivity: Like benzyl chloride, these compounds can undergo violent polymerization or decomposition if catalyzed by trace iron (rust) [1].

Part 3: Advanced Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Vented Balance Enclosure .

  • Glove Box: Recommended for handling large quantities (>5g) or free-base oils to prevent hydrolysis and inhalation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 is insufficient for vapors. Use a full-face respirator with ABEK-P3 cartridges if outside a hood.

  • Dermal:

    • Standard: Double-gloving (Nitrile over Nitrile).

    • High Exposure: Silver Shield® or Laminate gloves (barrier against alkyl halides) under outer nitrile gloves.

    • Rationale: Chloromethyl derivatives can permeate standard nitrile in <15 minutes [2].

Storage Requirements[5][6]
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[5]

  • Container: Glass or Teflon-lined. Avoid metal containers (risk of iron-catalyzed decomposition).

  • Secondary Containment: Store in a desiccator within a secondary bin to trap potential HCl leaks.

Part 4: Emergency Response & Deactivation

The "Bunte Salt" Deactivation Protocol

Water alone is an ineffective neutralizer because it generates HCl and leaves an organic residue. The Thiosulfate Method is the gold standard for deactivating benzylic halides, converting them into water-soluble, non-toxic Bunte salts (S-alkyl thiosulfates) [3].

Deactivation Solution Recipe:
  • Solvent: 80% Water / 20% Ethanol (to aid solubility of the organic residue).

  • Reagent: Sodium Thiosulfate (

    
    ), 10% w/v.
    
  • Buffer: Sodium Carbonate (

    
    ), 1% w/v (to neutralize HCl byproducts).
    
Spill Response Workflow

Do not wipe with paper towels immediately. Paper towels increase surface area for evaporation of lachrymatory vapors.

SpillResponse Start Spill Detected Evac Evacuate & Ventilate (Lachrymator Risk) Start->Evac PPE Don PPE: Full Face Resp + Laminate Gloves Evac->PPE Cover Cover with Absorbent Pads (Do not wipe yet) PPE->Cover Apply Soak Pads with Thiosulfate Solution Cover->Apply Wait Wait 30 Minutes (Allow Bunte Salt Formation) Apply->Wait Clean Collect as Haz Waste (pH check: Alkaline) Wait->Clean

Figure 2: Step-by-step spill response emphasizing chemical neutralization before mechanical removal.

Part 5: Synthesis & Waste Disposal

Synthesis Safety (Chloromethylation)

When synthesizing these derivatives (e.g., via Blanc chloromethylation or thionyl chloride treatment of hydroxymethyl precursors):

  • Quenching: Never quench reaction mixtures directly into water if the product is still present. The exotherm can volatilize the alkylating agent.

  • Scrubbers: Reactions must be connected to a caustic scrubber (NaOH trap) to capture HCl and

    
     off-gassing.
    
Waste Disposal
  • Segregation: Do not mix with general organic solvents immediately.

  • Pre-treatment: Treat waste streams with the Thiosulfate Deactivation Solution (Section 4.1) and stir overnight.

  • Verification: Check pH (should be >8) and absence of lachrymatory odor before combining with "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl Chloride (Analogous Reactivity). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Alkylating Agents." National Academies Press (US).[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(Chloromethyl)isoquinoline. (General Search). Retrieved from [Link]

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A Comprehensive Technical Guide to Isoquinoline-6-Methyl Chloride Hydrochloride: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific, functionalized derivative, Isoquinoline-6-methyl chloride hydrochloride. This compound serves as a critical building block in organic synthesis, particularly in the development of novel therapeutic agents. Its value lies in the reactive chloromethyl group, which allows for diverse chemical modifications and the construction of more complex molecular architectures.[4][5] This document provides a detailed overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a special emphasis on its role in medicinal chemistry. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for reproducibility in research. Isoquinoline-6-methyl chloride hydrochloride is known by several names, which can sometimes lead to confusion. The following table provides a clear summary of its synonyms and key identifiers.

Identifier Type Value
Systematic Name 6-(Chloromethyl)isoquinoline hydrochloride
CAS Number 1091632-63-9
Molecular Formula C₁₀H₈ClN · HCl (or C₁₀H₉Cl₂N)
Molecular Weight 214.09 g/mol [6]
Common Synonyms 6-(Chloromethyl)isoquinoline HCl

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in drug discovery.[7] Its derivatives exhibit a wide array of pharmacological effects, including:

  • Anticancer properties[2]

  • Antimicrobial, antifungal, and antiviral activities[2]

  • Analgesic and anti-inflammatory uses[1]

  • Antihypertensive and anesthetic applications[8]

Compounds based on the isoquinoline scaffold can exert their effects through diverse mechanisms, such as inhibiting microtubule polymerization, targeting signaling pathways like PI3K/Akt/mTOR, and acting as topoisomerase inhibitors.[2] The versatility of the isoquinoline core makes it an attractive starting point for the design and synthesis of new drugs.[3][8]

Physicochemical Properties of Isoquinoline-6-Methyl Chloride Hydrochloride

Understanding the physical and chemical properties of a compound is essential for its effective use in synthesis and for predicting its behavior in different environments.

Property Value/Description
Appearance Typically a powder or crystals[6]
Purity Often supplied at ≥95% purity[6]
Storage Conditions Store under an inert atmosphere at room temperature[6]
Reactivity The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. The hydrochloride salt form enhances stability and solubility in certain solvents.

Synthesis and Reactivity

General Synthetic Strategies for Isoquinolines

The synthesis of the isoquinoline core can be achieved through several classic organic reactions, including:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine.[7][9]

  • Pictet-Spengler Reaction: This method also utilizes a β-phenylethylamine, which reacts with an aldehyde or ketone followed by cyclization.[9][10]

  • Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal.

Modern synthetic methods have expanded the toolkit for creating substituted isoquinolines, often employing transition-metal catalysis to build the heterocyclic system.[11]

Synthesis of Isoquinoline-6-Methyl Chloride Hydrochloride

The specific synthesis of Isoquinoline-6-methyl chloride hydrochloride typically involves the introduction of a chloromethyl group onto the pre-formed isoquinoline scaffold. A common method for this is chloromethylation . This electrophilic aromatic substitution reaction introduces the -CH₂Cl group. For instance, a related process involves reacting a dimethoxybenzene with paraformaldehyde and hydrochloric acid to yield a chloromethylated product.[12]

G cluster_synthesis Conceptual Synthesis Pathway Isoquinoline Isoquinoline Precursor Reaction Friedel-Crafts Chloromethylation Isoquinoline->Reaction Chloromethylating_Agent Chloromethylating Agent (e.g., HCHO, HCl) Chloromethylating_Agent->Reaction Product 6-(Chloromethyl)isoquinoline Reaction->Product Forms C-C bond Final_Product Isoquinoline-6-methyl chloride hydrochloride Product->Final_Product HCl_gas HCl (gas or solution) HCl_gas->Final_Product Protonation

Caption: Conceptual workflow for the synthesis of the target compound.

Key Reactivity: The Chloromethyl Group

The primary site of reactivity in Isoquinoline-6-methyl chloride hydrochloride is the chloromethyl group. This functional group makes the compound a potent alkylating agent .[5] It readily participates in nucleophilic substitution reactions (Sₙ2), where the chloride ion acts as a good leaving group.

G cluster_reactivity Reactivity at the Chloromethyl Group Starting_Material Isoquinoline-6-CH₂Cl Transition_State Sₙ2 Transition State [Nu---CH₂---Cl]⁻ Starting_Material->Transition_State Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, CN⁻) Nucleophile->Transition_State Product Isoquinoline-6-CH₂-Nu Transition_State->Product New bond forms Leaving_Group Chloride Ion (Cl⁻) Transition_State->Leaving_Group Bond breaks

Caption: General Sₙ2 reaction mechanism involving the chloromethyl group.

This reactivity allows for the attachment of various functional groups and molecular fragments, making it an invaluable intermediate for building a library of isoquinoline derivatives for screening in drug discovery programs.[4][5]

Applications in Research and Drug Development

As a versatile chemical intermediate, Isoquinoline-6-methyl chloride hydrochloride is primarily used in the synthesis of more complex molecules with potential therapeutic applications.[5] Its utility spans several areas:

  • Scaffold for Bioactive Compounds: It serves as a starting point for creating compounds that may target neurological disorders or act as anticancer agents.[5][13][14]

  • Organic Synthesis: The compound is a building block for constructing elaborate molecular architectures, including polycyclic heteroaromatic systems.[4]

  • Material Science: Isoquinoline derivatives, in general, have applications in the development of materials like organic light-emitting diodes (OLEDs) and sensors.[1][14]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using Isoquinoline-6-methyl chloride hydrochloride. Note: This is a template and must be adapted based on the specific nucleophile, solvent, and scale of the reaction.

Objective: To synthesize a 6-substituted methylisoquinoline derivative.

Materials:

  • Isoquinoline-6-methyl chloride hydrochloride

  • Nucleophile (e.g., sodium methoxide, aniline, potassium cyanide)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve Isoquinoline-6-methyl chloride hydrochloride in the chosen anhydrous solvent. A mild base (e.g., triethylamine) may be needed to free the isoquinoline base from its hydrochloride salt.

  • Addition of Nucleophile: Add the nucleophile to the reaction mixture. The addition may need to be done portion-wise or as a solution, and cooling might be necessary for highly exothermic reactions.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the final, pure compound.

  • Characterization: Confirm the structure of the synthesized derivative using methods like NMR, Mass Spectrometry, and IR spectroscopy.

Safety, Handling, and Storage

As an alkylating agent and a hydrochloride salt, Isoquinoline-6-methyl chloride hydrochloride requires careful handling.

Hazard Identification:

  • Toxicity: Similar compounds are classified as harmful if swallowed.

  • Corrosivity: As a hydrochloride salt and a reactive halide, it may cause skin irritation or burns and serious eye damage.[15]

  • Irritation: May cause respiratory irritation.[16]

Recommended Safety Precautions: [17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (meeting ASTM D6978 standard for chemotherapy gloves), a lab coat, and safety goggles or a face shield.[18]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, follow established laboratory procedures for hazardous chemical cleanup.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]

The handling of potentially hazardous or cytotoxic compounds should always be guided by a comprehensive safety program.[19]

Conclusion

Isoquinoline-6-methyl chloride hydrochloride is a valuable and versatile building block in synthetic organic chemistry. Its utility is defined by the reactive chloromethyl group attached to the biologically significant isoquinoline scaffold. This combination allows researchers and drug development professionals to readily synthesize a wide range of novel compounds for evaluation as potential therapeutic agents and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in scientific innovation.

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]

  • Isoquinoline.pptx. SlideShare. [Link]

  • 3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]

  • Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline. PubChem. [Link]

  • Process for the manufacture of pure isoquinoline derivatives.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]

  • HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. [Link]

  • 1-chloromethyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrogen chloride. Chem-Gate. [Link]

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Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 6-Substituted Isoquinoline Derivatives

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] This structural motif is prevalent in a vast number of natural alkaloids, such as papaverine and berberine, and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[2][3] The versatility of the isoquinoline core allows for substitutions at various positions, with the 6-position being a particularly strategic site for modification to modulate biological activity. Alterations at this position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its interaction with biological targets. This guide provides a comprehensive overview of the significant biological activities of 6-substituted isoquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties, complete with detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the disruption of fundamental processes in cancer cells, such as proliferation, survival, and metastasis.[3][4][5] The substitution at the 6-position has been shown to be a critical determinant of cytotoxic potency and selectivity.[6]

Mechanisms of Action

The antiproliferative effects of 6-substituted isoquinolines are diverse and can be attributed to several key mechanisms:

  • Inhibition of Topoisomerases: Certain derivatives can intercalate into DNA and inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological problems during replication and transcription. This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.[3][4] For example, N-(3-morpholinopropyl)-substituted benzo[7][8]indolo[3,4-c]isoquinolines have been shown to inhibit topoisomerase I.[3]

  • Microtubule Disruption: Similar to vinca alkaloids, some isoquinoline derivatives can interfere with tubulin polymerization dynamics. This disruption of the microtubule network arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]

  • Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by protein kinases. Specific 6-substituted isoquinolines have been developed as potent inhibitors of kinases like Rho-associated kinase (ROCK), which is implicated in cell migration and proliferation.[9][10][11]

  • Induction of Apoptosis: Regardless of the primary target, the ultimate fate of cancer cells treated with effective isoquinoline derivatives is often apoptosis. This can be initiated through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3][4]

Signaling Pathway Visualization

Apoptosis_Pathway Simplified Apoptosis Pathway Induced by Isoquinoline Derivatives cluster_0 Cellular Insult cluster_1 Mechanism cluster_2 Apoptotic Cascade Isoquinoline Isoquinoline Topoisomerase_Inhibition Topoisomerase Inhibition Isoquinoline->Topoisomerase_Inhibition Microtubule_Disruption Microtubule Disruption Isoquinoline->Microtubule_Disruption DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage Bax_Bak_Activation Bax/Bak Activation Microtubule_Disruption->Bax_Bak_Activation DNA_Damage->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by 6-substituted isoquinolines.

Experimental Evaluation: Cytotoxicity Assessment

A primary and crucial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose.[6]

Protocol: MTT Cytotoxicity Assay [6][12]

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa, A549, PC3) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of the 6-substituted isoquinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug like Doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[12] Agitate the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[12]

Data Summary: Cytotoxic Activity
Compound Class6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Benzo[7][8]indolo[3,4-c]isoquinolineN-(3-morpholinopropyl)Various0.039 (mean)[3]
4-(methoxycarbonyl)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline N-oxideAmino-benzylated53 human tumor cells0.91 (mean GI₅₀)[3]
N-hydroxy-2-quinolineacrylamideAryloxy (with F or Cl)VariousPotent HDAC inhibition[6]
6-chloro-quinoline2-(3,4-methylenedioxyphenyl)HeLaSignificantly potent[6]

Antimicrobial Activity: A Scaffold for Combating Pathogens

The isoquinoline core is present in many natural antimicrobial agents, and synthetic derivatives, including those substituted at the 6-position, have shown considerable promise in combating bacterial and fungal infections.[7][13]

Mechanisms of Action

The antimicrobial effects of isoquinoline derivatives are often linked to their ability to:

  • Disrupt Cell Membranes: The lipophilic nature of the isoquinoline ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Inhibit Essential Enzymes: Some derivatives can inhibit key bacterial enzymes involved in replication, such as FtsZ, a protein crucial for bacterial cell division.[7]

  • Interfere with Biofilm Formation: By mechanisms that are still under investigation, certain isoquinolines can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the in vitro activity of an antimicrobial agent.[14][15][16] It establishes the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[14][15]

Protocol: Broth Microdilution Assay [16]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-substituted isoquinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The concentration range should be sufficient to span the expected MIC.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] The results can also be read using a microplate reader.

Workflow Visualization

MIC_Workflow Broth Microdilution Workflow for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacteria A->C B Perform 2-fold Serial Dilution of Isoquinoline Compound in 96-well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
Tricyclic Isoquinoline (8d)Staphylococcus aureus16[7][18]
Tricyclic Isoquinoline (8f)Staphylococcus aureus32[7][18]
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32[7][18]
Thienotetrahydroisoquinoline (5a, 6)Bacillus cereus7.0 - 9.0[19]
Thienotetrahydroisoquinoline (7b)Pseudomonas aeruginosa7.0[19]

Neuroprotective Activity: Defending Against Neuronal Damage

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[20] Isoquinoline derivatives have garnered significant attention as potential neuroprotective agents capable of mitigating this neuronal damage.[20][21]

Mechanisms of Action

The neuroprotective effects of 6-substituted isoquinolines are multifaceted and involve:

  • Antioxidant Activity: Many neurodegenerative processes are exacerbated by oxidative stress.[22] Isoquinolines can act as potent antioxidants, scavenging reactive oxygen species (ROS) and upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[20]

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal death. Certain isoquinoline derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting signaling pathways like NF-κB.[20]

  • Modulation of Calcium Homeostasis: Excitotoxicity, caused by excessive glutamate stimulation and subsequent calcium overload, is a major cause of neuronal death in conditions like stroke.[22][23] Some isoquinolines can regulate calcium channels and maintain intracellular calcium homeostasis, thereby protecting neurons.[20]

Experimental Evaluation: In Vitro Neuroprotection Assay

A common in vitro model to screen for neuroprotective activity involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y, and assessing the ability of a test compound to prevent cell death.[24]

Protocol: Oxidative Stress-Induced Neurotoxicity Assay [22]

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates and allow them to differentiate for several days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

  • Pre-treatment:

    • Treat the differentiated cells with various concentrations of the 6-substituted isoquinoline derivative for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress:

    • After pre-treatment, expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA), for a duration sufficient to cause significant cell death in control wells (e.g., 24 hours).[25]

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate method, such as the MTT assay (as described in section 1.3) or by measuring lactate dehydrogenase (LDH) release, which is an indicator of cell membrane damage.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the isoquinoline derivative to that of cells treated only with the oxidative stress agent. A significant increase in viability indicates a neuroprotective effect.

Mechanistic Pathway Visualization

Neuroprotection_Pathway Neuroprotective Mechanisms of Isoquinoline Derivatives Oxidative_Stress Oxidative Stress (e.g., H2O2, Neurotoxins) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation (e.g., NF-κB activation) Neuroinflammation->Neuronal_Damage Isoquinoline 6-Substituted Isoquinoline Derivative ROS_Scavenging ROS Scavenging Isoquinoline->ROS_Scavenging Inhibits Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT) Isoquinoline->Antioxidant_Enzymes Promotes Cytokine_Suppression Suppression of Pro-inflammatory Cytokines Isoquinoline->Cytokine_Suppression Inhibits ROS_Scavenging->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Cytokine_Suppression->Neuroinflammation Neuroprotection Neuroprotection & Cell Survival

Caption: Key neuroprotective mechanisms of 6-substituted isoquinolines.

Conclusion and Future Directions

The 6-substituted isoquinoline framework represents a highly versatile and privileged scaffold in drug discovery. The evidence clearly demonstrates that strategic modifications at the 6-position can yield potent compounds with significant anticancer, antimicrobial, and neuroprotective activities. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the vast therapeutic potential of this chemical class.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The use of advanced in silico modeling can guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[9] Furthermore, exploring these compounds in more complex in vivo disease models will be crucial for translating the promising in vitro results into tangible clinical applications. The continued investigation of 6-substituted isoquinolines holds great promise for the development of novel therapeutics to address some of the most pressing challenges in human health.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available at: [Link]

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  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. Available at: [Link]

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  • Synthesis and antimicrobial study of 6-phenothiazin-10-yl-benzo[de]isoquinoline-1,3-dione derivatives. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. Available at: [Link]

  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing). Available at: [Link]

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  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega. Available at: [Link]

  • Structures of antimicrobial compounds with an isoquinoline moiety. - ResearchGate. Available at: [Link]

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed. Available at: [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. Available at: [Link]

  • Natural and synthetic isoquinolines with anticancer activity - ResearchGate. Available at: [Link]

  • A Review on Recent Synthesis and Diverse Biological Activities of Isoquinolone. Available at: [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. Available at: [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. Available at: [Link]

  • Special Issue : Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Available at: [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. Available at: [Link]

  • Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies | ACS Omega. Available at: [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. Available at: [Link]

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed. Available at: [Link]

  • Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration - PubMed. Available at: [Link]

  • Salsolinol—neurotoxic or Neuroprotective? - PMC - NIH. Available at: [Link]

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Methodological & Application

Application Note: Strategic Alkylation Protocols Using 6-(Chloromethyl)isoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

6-(Chloromethyl)isoquinoline hydrochloride (CAS: 1393579-07-1) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug discovery. The isoquinoline scaffold is a recognized "privileged structure" frequently found in kinase inhibitors, most notably Rho-associated protein kinase (ROCK) inhibitors such as Fasudil and Ripasudil[1]. Recent advancements in targeted therapies for glaucoma and CNS autoimmunity have heavily relied on amino-isoquinoline derivatives to improve target selectivity and cellular penetration[2],[3].

By employing 6-(chloromethyl)isoquinoline hydrochloride, synthetic chemists can efficiently append the 6-isoquinolinylmethyl moiety to various pharmacophores (amines, thiols, alcohols) via nucleophilic substitution (SN2) to rapidly expand structure-activity relationship (SAR) libraries.

Mechanistic Insights: The Causality of Reagent Design

As a Senior Application Scientist, it is critical to understand why this reagent is supplied and utilized as a hydrochloride salt rather than a free base, as this dictates the experimental setup.

  • Prevention of Self-Polymerization: The isoquinoline nitrogen is basic (pKa ~5.4). If the molecule were stored as a free base, the nucleophilic nitrogen of one molecule would attack the highly electrophilic benzylic-like chloromethyl group of another. This leads to rapid quaternization and polymerization. The HCl salt protonates the isoquinoline nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability.

  • Activation of the Electrophile: The chloromethyl group at the 6-position is highly activated toward SN2 displacement due to the electron-withdrawing nature of the fused heteroaromatic ring system.

  • Base Equivalency Causality: Because the reagent is an HCl salt, any alkylation protocol must incorporate at least one extra equivalent of base simply to neutralize the salt and liberate the reactive free base in situ. Failure to account for this will stall the reaction by protonating the attacking nucleophile.

Reaction Workflow & Pathway

G Start 6-(Chloromethyl)isoquinoline Hydrochloride Base Base Addition (e.g., K2CO3, DIPEA) Start->Base Neutralization FreeBase In situ Free Base Generation Base->FreeBase HCl Scavenged Nucleophile Nucleophile Addition (Amine, Thiol, Alcohol) FreeBase->Nucleophile Substrate Prep SN2 SN2 Alkylation (50-80°C, DMF/MeCN) Nucleophile->SN2 Electrophilic Attack Workup Aqueous Workup (EtOAc/H2O Extraction) SN2->Workup Reaction Completion Purification Purification (Flash Chromatography) Workup->Purification Crude Isolation Product Isoquinoline-Appended Target Compound Purification->Product Pure Yield

General workflow for SN2 alkylation using 6-(chloromethyl)isoquinoline hydrochloride.

Quantitative Data: Optimization of N-Alkylation

Selecting the right solvent and base is critical for maximizing yield and minimizing side reactions (such as elimination or hydrolysis). The table below summarizes representative optimization data for the N-alkylation of a standard secondary amine.

SolventBase (Equivalents)TemperatureTimeIsolated Yield (%)Mechanistic Observation
THFTEA (3.0 eq)65°C (Reflux)16 h45%Sluggish SN2 due to poor cation solvation.
MeCNK₂CO₃ (3.0 eq)60°C12 h72%Good balance of solubility and reactivity.
DMFK₂CO₃ (3.0 eq)80°C8 h89%Optimal. Polar aprotic solvent leaves nucleophile naked.
DMFCs₂CO₃ (3.0 eq)80°C6 h91%Faster kinetics due to the "Cesium Effect" (higher solubility).

Experimental Protocols

Protocol A: N-Alkylation of Primary/Secondary Amines

Objective: To synthesize an isoquinoline-appended amine via SN2 displacement.

Materials:

  • Primary or secondary amine substrate (1.0 eq)

  • 6-(Chloromethyl)isoquinoline hydrochloride (1.1 to 1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add the amine substrate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).

  • Base Activation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. Causality Note: 1.0 eq of base is consumed immediately to neutralize the hydrochloride salt of the alkylating agent, 1.0 eq neutralizes the HCl generated during the SN2 reaction, and the excess drives the equilibrium forward.

  • Electrophile Addition: Add 6-(chloromethyl)isoquinoline hydrochloride (1.1 eq) portion-wise to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir for 8–12 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. The consumption of the amine substrate indicates completion.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH or Hexanes/EtOAc) to afford the pure N-alkylated isoquinoline derivative.

Protocol B: S-Alkylation of Thiols

Objective: To synthesize a thioether linkage utilizing the isoquinoline scaffold.

Materials:

  • Thiol substrate (1.0 eq)

  • 6-(Chloromethyl)isoquinoline hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 eq) in anhydrous DCM (10 mL/mmol) under nitrogen at 0°C (ice bath).

  • Deprotonation: Add DIPEA (2.5 eq) dropwise. Causality Note: Thiols are highly nucleophilic and possess a lower pKa than amines. A milder organic base like DIPEA in a less polar solvent (DCM) is sufficient and prevents unwanted disulfide bond formation.

  • Alkylation: Slowly add 6-(chloromethyl)isoquinoline hydrochloride (1.05 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄, filter, and evaporate.

  • Purification: Purify via flash chromatography to isolate the thioether.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, implement the following self-validating checks:

  • Moisture Control: The chloromethyl group is highly susceptible to hydrolysis, which forms 6-(hydroxymethyl)isoquinoline. If LC-MS shows a major byproduct mass corresponding to [M+H]⁺ = 160 m/z, your solvent is wet. Always use freshly opened anhydrous solvents.

  • TLC Visualization: Isoquinoline derivatives are highly UV-active. Use a 254 nm UV lamp to track the movement of the 6-(chloromethyl)isoquinoline (which typically has a high Rf in non-polar systems) to the product spot.

  • Handling the Salt: Do not attempt to pre-neutralize and isolate the free base of 6-(chloromethyl)isoquinoline before the reaction. It will rapidly degrade. Always generate the free base in situ in the presence of the nucleophile.

References

  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil, its active metabolite hydroxyfasudil, dimethylfasudil and ripasudil. Source: ResearchGate URL: [Link]

  • Title: New ROCK Inhibitor Shows Potential in Glaucoma. Source: Review of Optometry URL: [Link]

  • Title: FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Source: Portland Press URL: [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 6-(Chloromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its inherent fluorescence and versatile chemical reactivity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 6-(chloromethyl)isoquinoline as a key building block. The chloromethyl group at the 6-position serves as a reactive handle for introducing a variety of functionalities, enabling the rational design of probes for specific analytes and biological applications. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the characterization and application of these fluorescent probes, with a focus on generating self-validating and reproducible experimental systems.

Introduction: The Versatility of the Isoquinoline Scaffold

Isoquinoline and its derivatives have garnered significant attention due to their wide-ranging biological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Beyond their therapeutic potential, the rigid, planar structure of the isoquinoline ring system imparts favorable photophysical properties, making it an excellent fluorophore for the development of chemical sensors.[3][4][5] The strategic placement of a chloromethyl group at the 6-position provides a convenient and efficient route for chemical modification, allowing for the covalent attachment of recognition moieties that can modulate the fluorescence output in response to specific analytes.

The core principle behind the design of fluorescent probes based on 6-(chloromethyl)isoquinoline lies in the ability to conjugate it with various nucleophiles (e.g., phenols, amines, thiols). This reaction, typically a nucleophilic substitution, allows for the creation of a diverse library of probes with tailored specificities. The signaling mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), which are triggered by the interaction of the recognition moiety with the target analyte.[6]

Core Synthetic Strategies: Leveraging the Reactivity of 6-(Chloromethyl)isoquinoline

The primary reaction pathway for derivatizing 6-(chloromethyl)isoquinoline is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction is generally facile and can be achieved under relatively mild conditions. The choice of nucleophile is critical as it will ultimately define the probe's selectivity.

Synthesis via Ether Linkage: Reaction with Phenolic Compounds

The reaction of 6-(chloromethyl)isoquinoline with phenolic compounds is a straightforward method to introduce a recognition unit. This is typically carried out in the presence of a weak base, such as potassium carbonate or triethylamine, to deprotonate the phenol and enhance its nucleophilicity.

Workflow for Synthesis via Ether Linkage:

Caption: General workflow for the synthesis of isoquinoline-based fluorescent probes via ether linkage.

Protocol 2.1: Synthesis of a Phenolic Ether-Linked Isoquinoline Probe

  • Reagent Preparation:

    • Dissolve 6-(chloromethyl)isoquinoline (1.0 eq) and the desired phenolic compound (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis via Amine Linkage: Reaction with Amino Compounds

The reaction with primary or secondary amines provides another versatile route to functionalize 6-(chloromethyl)isoquinoline. This reaction typically proceeds readily at room temperature or with gentle heating.

Protocol 2.2: Synthesis of an Amine-Linked Isoquinoline Probe

  • Reagent Preparation:

    • Dissolve 6-(chloromethyl)isoquinoline (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

    • In a separate flask, dissolve the amine-containing recognition moiety (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

  • Reaction:

    • Add the solution of 6-(chloromethyl)isoquinoline dropwise to the amine solution at room temperature with stirring.

    • Continue stirring for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Characterization:

    • Characterize the final product by NMR and mass spectrometry.

Application: Design of a "Turn-On" Fluorescent Probe for Zinc Ions (Zn²⁺)

To illustrate the practical application of these synthetic strategies, we will outline the design and synthesis of a "turn-on" fluorescent probe for the detection of zinc ions, which play a crucial role in many biological processes. The probe design incorporates a receptor unit that selectively binds to Zn²⁺, leading to an enhancement in fluorescence intensity.

Design Rationale:

The proposed probe, IQ-ZnP , will be synthesized by reacting 6-(chloromethyl)isoquinoline with a dipicolylamine (DPA) derivative. The DPA moiety is a well-established chelator for Zn²⁺. In the free state, the lone pair of electrons on the tertiary amine of the DPA unit can quench the fluorescence of the isoquinoline fluorophore via a PET mechanism. Upon binding to Zn²⁺, this PET process is inhibited, resulting in a "turn-on" fluorescence response.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Caption: Proposed mechanism of Chelation-Enhanced Fluorescence for the IQ-ZnP probe.

Protocol 3.1: Synthesis of IQ-ZnP

This protocol follows the general procedure outlined in Protocol 2.2 for the synthesis of an amine-linked probe.

Protocol 3.2: Spectroscopic Characterization and Titration with Zn²⁺

  • Stock Solution Preparation:

    • Prepare a stock solution of IQ-ZnP (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or acetonitrile).

    • Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or Zn(ClO₄)₂) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a dilute solution of IQ-ZnP (e.g., 10 µM).

    • Record the fluorescence emission spectrum using an appropriate excitation wavelength (determined by measuring the absorption spectrum).

    • Incrementally add aliquots of the Zn²⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. This will allow for the determination of the probe's sensitivity and the binding constant.

Table 1: Photophysical Properties of Representative Isoquinoline-Based Probes

Probe Name/ReferenceExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent/Conditions
1-(isoquinolin-3-yl)azetidin-2-one[4]3564100.963540.1 M H₂SO₄
IQ-ZnP (Hypothetical)~340~420Low (in absence of Zn²⁺)~80Aqueous Buffer
IQ-ZnP + Zn²⁺ (Hypothetical)~340~420High~80Aqueous Buffer

Troubleshooting and Methodological Considerations

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is crucial to minimize side reactions, such as the hydrolysis of 6-(chloromethyl)isoquinoline.[7]

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is generally the most effective method for purifying the final product. The choice of eluent system should be optimized based on the polarity of the synthesized probe.

  • Photostability: The photostability of the synthesized probes should be evaluated, especially for applications involving prolonged light exposure, such as live-cell imaging.

Conclusion

6-(Chloromethyl)isoquinoline is a highly valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The straightforward and efficient synthetic routes described in this guide, coupled with the favorable photophysical properties of the isoquinoline core, provide a robust platform for the development of novel sensors for various analytes of interest in chemical biology and materials science. By carefully selecting the recognition moiety, researchers can rationally design probes with high selectivity and sensitivity for applications ranging from metal ion detection to the imaging of biological processes in living cells.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe. Journal of Fluorescence. [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry. [Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. [Link]

  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Journal of Materials Chemistry B. [Link]

  • Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. PubMed. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]

  • Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. ACS Publications. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. PMC. [Link]

  • Proposed reaction mechanism for the synthesis of isoquinoline derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC. [Link]

  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. [Link]

  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PMC. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Process for the manufacture of pure isoquinoline derivatives.

Sources

Preparation of isoquinoline-based kinase inhibitors using chloromethyl intermediates

[1][2]

Abstract

The isoquinoline scaffold is a privileged structure in kinase inhibitor discovery, serving as a critical hinge-binding motif in drugs targeting ROCK, PKA, and CDK pathways. While sulfonamide and amide linkers are clinically established (e.g., Fasudil), the chloromethyl isoquinoline intermediate offers a versatile electrophilic handle for introducing solubilizing groups and exploring novel chemical space via nucleophilic substitution (

Introduction: The Isoquinoline Scaffold in Kinase Inhibition[1][2][3]

Isoquinoline derivatives function as ATP-competitive inhibitors by mimicking the adenine ring of ATP. The nitrogen atom at the 2-position (or 1-position depending on tautomer/substitution) often functions as a hydrogen bond acceptor for the kinase hinge region.

The chloromethyl group (-CH₂Cl) acts as a "chemical hook," allowing the rapid attachment of diverse "tail" moieties—typically cyclic amines like piperazine or homopiperazine—which extend into the solvent-exposed region of the kinase pocket to improve potency and pharmacokinetic properties.

Key Advantages of Chloromethyl Intermediates
  • Reactivity: High susceptibility to

    
     displacement by secondary amines under mild conditions.
    
  • Versatility: Allows for "late-stage diversification" of the inhibitor library.

  • Structural Biology: The methylene linker (-CH₂-) provides a flexible rotational degree of freedom compared to rigid amide or sulfonamide linkers.

Strategic Synthesis Planning

The synthesis is designed retro-synthetically to disconnect the "tail" (amine) from the "head" (isoquinoline core) at the methylene carbon.

Retrosynthetic Analysis (Graphviz Diagram)

RetrosynthesisTargetTarget Kinase Inhibitor(Isoquinoline-CH2-N-R)DisconnectionC-N DisconnectionTarget->DisconnectionIntermediateElectrophile:Chloromethyl Isoquinoline(Isoq-CH2-Cl)Disconnection->IntermediateNucleophileNucleophile:Solubilizing Amine(H-N-R)Disconnection->NucleophilePrecursorPrecursor:Hydroxymethyl Isoquinoline(Isoq-CH2-OH)Intermediate->PrecursorChlorination (SOCl2)StartStarting Material:Isoquinoline Carboxylic AcidPrecursor->StartReduction (LiAlH4/BH3)

Figure 1: Retrosynthetic strategy for accessing isoquinoline-based kinase inhibitors via the chloromethyl pathway.

Protocol 1: Synthesis of the Chloromethyl Intermediate

Objective: Convert a hydroxymethyl-isoquinoline precursor to the reactive 3-(chloromethyl)isoquinoline hydrochloride salt. Safety Warning: Chloromethyl intermediates are alkylating agents and potential genotoxins. Handle in a fume hood with double gloves.

Materials
  • Substrate: 3-(Hydroxymethyl)isoquinoline (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMF (catalytic drops)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add 3-(hydroxymethyl)isoquinoline (5.0 g, 31.4 mmol) and dissolve in anhydrous DCM (50 mL).
    
  • Activation: Cool the solution to 0 °C using an ice bath.

  • Addition: Add

    
     (4.6 mL, 62.8 mmol) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    , HCl).
    • Expert Insight: Adding a catalytic amount of DMF (2-3 drops) forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and ensuring complete conversion.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar alcohol) should disappear, replaced by a less polar spot (chloride).

  • Workup (Isolation of HCl Salt):

    • Do not perform an aqueous workup (avoids hydrolysis back to alcohol).

    • Concentrate the reaction mixture under reduced pressure to ~10 mL volume.

    • Add diethyl ether (100 mL) to precipitate the product as the hydrochloride salt.

    • Filter the white/off-white solid under

      
       atmosphere.
      
  • Purification: Wash the filter cake with cold ether (

    
     mL). Dry under high vacuum.
    
    • Stability Note: Store the product at -20 °C. The free base is unstable and prone to polymerization; the HCl salt is stable for months [1].

Protocol 2: Library Generation ( Coupling)

Objective: Couple the chloromethyl intermediate with a kinase-targeting amine (e.g., piperazine derivative).

Materials
  • Electrophile: 3-(Chloromethyl)isoquinoline HCl (from Protocol 1)

  • Nucleophile: 1-Boc-piperazine (or specific amine tail) (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology
  • Preparation: In a reaction vial, suspend 3-(chloromethyl)isoquinoline HCl (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add powdered, anhydrous

    
     (3.0 mmol). Stir for 10 minutes to neutralize the HCl salt and liberate the free base in situ.
    
  • Coupling: Add the amine nucleophile (1.2 mmol).

  • Heating: Heat the mixture to 60 °C for 4–6 hours.

    • Expert Insight: Use KI (0.1 equiv) as a catalyst (Finkelstein condition) if the reaction is sluggish. This generates the more reactive iodomethyl intermediate transiently [2].

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[1][2]

    • Redissolve in EtOAc, wash with water and brine.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram (Graphviz)

WorkflowStep11. Activation(SOCl2, DCM, 0°C)Step22. Salt Formation(Precipitation w/ Ether)Step1->Step2IsolationStep33. Coupling (SN2)(Amine, K2CO3, ACN)Step2->Step3DerivatizationStep44. Purification(Flash Chromatography)Step3->Step4Final API

Figure 2: Operational workflow for converting hydroxymethyl precursors to final kinase inhibitors.

Quality Control & Genotoxicity Management

Because chloromethyl isoquinolines are alkylating agents, they are classified as Potentially Genotoxic Impurities (PGIs) . Strict control strategies are required for pharmaceutical compliance (ICH M7 guidelines).

Control Strategy (The "Purge" Factor)
  • Downstream Derivatization: The

    
     reaction uses an excess of amine and base, which naturally consumes the alkyl halide.
    
  • Scavenging: If residual chloromethyl intermediate is detected >10 ppm, treat the final reaction mixture with a scavenger resin (e.g., thiol-functionalized silica) or add a sacrificial amine (e.g., N-methylpiperazine) before workup to "kill" the electrophile.

  • Analytical Method: Develop a derivatization-based LC-MS/MS method.

    • Protocol: React a sample of the API with excess pyridine to form the pyridinium salt of the impurity, which is easily detectable by MS [3].

Data Table: Stability and Reactivity Profile

ParameterChloromethyl Isoquinoline (Free Base)Chloromethyl Isoquinoline (HCl Salt)
Storage Temp -80 °C (Unstable)2–8 °C or -20 °C
Half-life (RT) < 24 hours (Polymerizes)> 6 months
Reactivity High (Alkylation)Latent (Requires Base)
Safety Class PGI (Alkylating Agent)PGI (Alkylating Agent)

Case Study: Synthesis of a ROCK Inhibitor Analog

Target: N-((Isoquinolin-3-yl)methyl)-1,4-diazepan-1-amine (A structural analog of Fasudil with a methylene linker).

  • Scaffold Prep: 3-Isoquinolinecarboxylic acid

    
     3-Hydroxymethylisoquinoline 
    
    
    3-(Chloromethyl)isoquinoline HCl .
  • Coupling: React intermediate with homopiperazine (excess) in ACN/

    
    .
    
  • Outcome: The methylene linker provides a flexible "hinge" that allows the homopiperazine ring to orient towards the ribose-binding pocket of the ROCK kinase, maintaining potency while altering the solubility profile compared to the sulfonyl-linked parent drug [4].

References

  • PubChem. 3-(Chloromethyl)isoquinoline | C10H8ClN. National Library of Medicine. Available at: [Link]

  • Elder, D.P., et al. Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs). J. Pharm. Biomed. Anal. 2008. Available at: [Link]

  • LASSBio. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (Context on Isoquinoline ROCK inhibitors). Available at: [Link]

Cysteine labeling with 6-(Chloromethyl)isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Cysteine Bioconjugation Using 6-(Chloromethyl)isoquinoline Derivatives

Executive Summary

Cysteine bioconjugation is a foundational technique in Activity-Based Protein Profiling (ABPP) and the engineering of Antibody-Drug Conjugates (ADCs). Historically, maleimide-based electrophiles have dominated this field due to their rapid reaction kinetics. However, their susceptibility to retro-Michael cleavage in complex biological environments often leads to premature cargo loss and off-target toxicity[1]. This technical guide details the mechanistic rationale and experimental workflows for utilizing 6-(Chloromethyl)isoquinoline derivatives as superior, fluorogenic alternatives. By leveraging an irreversible


 alkylation pathway, these probes generate highly stable thioether conjugates[2] while simultaneously unmasking intrinsic fluorescence for downstream optical analysis[3].

Mechanistic Rationale & Causality

The Limitations of Maleimides Maleimides react rapidly with thiols via Michael addition to form succinimidyl thioethers. However, in the presence of excess exogenous thiols—such as glutathione or serum albumin in plasma—these adducts undergo a retro-Michael reaction. This reversible pathway cleaves the thioether linkage, reverting the conjugate back to the free maleimide and resulting in the irreversible loss of the bioconjugate[4]. This inherent instability necessitates the development of alternative electrophiles that form permanent covalent bonds[1].

The 6-(Chloromethyl)isoquinoline Advantage Chloromethyl-substituted heterocycles offer a highly tunable, stable platform for bioconjugation[5]. The electron-deficient isoquinoline ring activates the adjacent chloromethyl group (-CH₂Cl), poising it for nucleophilic attack. When exposed to a cysteine thiolate, the probe undergoes a rapid, irreversible


 substitution, yielding a robust thioether linkage that is entirely resistant to retro-Michael degradation[2].

Furthermore, the isoquinoline scaffold acts as an environmentally sensitive latent fluorophore. Upon the displacement of the heavy chlorine atom (which acts as a fluorescence quencher via heavy-atom effects) and subsequent conjugation to the protein, the molecule exhibits a strong "turn-on" fluorescence signal. This allows for the direct visualization of labeled proteins without the need for secondary staining or antibodies[6].

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and chemical causality of the labeling process, highlighting the divergence from traditional maleimide instability.

G Target Target Protein (Free Cysteine, -SH) Deprotonation pH 7.4 - 8.0 Thiolate Formation (-S⁻) Target->Deprotonation Probe 6-(Chloromethyl)isoquinoline (Latent Fluorophore) SN2 S_N2 Nucleophilic Attack (Irreversible Alkylation) Probe->SN2 Deprotonation->SN2 Conjugate Stable Thioether Conjugate (Highly Fluorescent) SN2->Conjugate RetroMichael Retro-Michael Cleavage (Cargo Loss) Conjugate->RetroMichael Resistant

Workflow of irreversible cysteine alkylation by 6-(chloromethyl)isoquinoline.

Comparative Performance of Cysteine-Reactive Probes

To justify the selection of 6-(Chloromethyl)isoquinoline over legacy reagents, the following table summarizes the quantitative and qualitative differences between common cysteine-reactive warheads.

Reagent ClassReaction MechanismEst. Rate Constant (

)
Conjugate StabilityFluorogenic Properties
Maleimide Michael Addition> 1000 M⁻¹s⁻¹Low (Retro-Michael cleavage)None (Requires external dye)
Iodoacetamide (IAA)

Alkylation
~ 0.6 M⁻¹s⁻¹High (Irreversible thioether)None (Requires external dye)
6-(Chloromethyl)isoquinoline

Alkylation
~ 10 - 50 M⁻¹s⁻¹High (Irreversible thioether)Yes (Intrinsic "Turn-On")

Experimental Protocol: Fluorogenic Cysteine Profiling

Note: This protocol is engineered as a self-validating system to ensure absolute chemoselectivity for cysteine residues over other nucleophilic amino acids (e.g., lysine, histidine).

Reagents Required
  • Lysis/Labeling Buffer: 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4.

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) stock in water.

  • Probe: 10 mM 6-(Chloromethyl)isoquinoline derivative in anhydrous DMSO.

  • Control Quencher: 500 mM Iodoacetamide (IAA) in water.

Step-by-Step Methodology

Step 1: Lysate Preparation Lyse target cells in Labeling Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris. Adjust the final protein concentration to 1-2 mg/mL.

Causality Insight: HEPES is utilized instead of Tris buffer because Tris contains a primary amine that could theoretically compete with the probe at higher pH levels. Maintaining the pH at exactly 7.4 ensures the cysteine thiol (


 ~8.5) is sufficiently deprotonated to the highly reactive thiolate, while lysine primary amines (

~10.5) remain protonated and inert.

Step 2: Disulfide Reduction Add TCEP to the lysate to a final concentration of 1 mM. Incubate at 37°C for 30 minutes.

Causality Insight: TCEP is strictly required over DTT or


-mercaptoethanol. TCEP reduces disulfide bonds via a phosphine-based mechanism without introducing exogenous free thiols into the buffer. If DTT were used, its free thiols would aggressively attack and consume the chloromethyl probe before it could label the target proteins.

Step 3: Self-Validating Control Setup Split the reduced lysate into two equal aliquots: "Experimental" and "Negative Control". To the Negative Control, add IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark.

Causality Insight: IAA will aggressively alkylate all available free cysteines in the control sample. If the 6-(Chloromethyl)isoquinoline probe is truly chemoselective for cysteines, the Negative Control must show zero fluorescence upon downstream imaging. Any residual fluorescence indicates off-target labeling.

Step 4: Fluorogenic Labeling Add the 6-(Chloromethyl)isoquinoline probe to both aliquots to a final concentration of 10 µM (0.1% DMSO final). Incubate for 1 hour at room temperature in the dark.

Step 5: Reaction Quenching & Analysis Quench the unreacted probe by adding DTT to a final concentration of 50 mM. Resolve the proteins via SDS-PAGE. Prior to Coomassie or Silver staining, scan the gel using a fluorescence imager (Excitation/Emission typically ~340/430 nm, depending on the specific isoquinoline derivative functionalization).

References

  • On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins ChemRxiv[Link]

  • Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification ChemRxiv[Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging NIH PubMed Central (PMC)[Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates Bioconjugate Chemistry (ACS)[Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents Chemical Science (RSC Publishing)[Link]

  • A highly sensitive fluorogenic “turn-on” chemosensor for the recognition of Cd2+ based on a hybrid purine-quinoline Schiff base ResearchGate[Link]

Sources

High-Fidelity Synthesis of 6-(Aminomethyl)isoquinoline: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ISOQ-006

Executive Summary & Strategic Analysis

The moiety 6-(aminomethyl)isoquinoline (CAS: 134608-49-4) is a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil analogs, used in treating cerebral vasospasm and glaucoma.

Synthesizing this primary benzylic amine from its precursor, 6-(chloromethyl)isoquinoline (CAS: 134608-48-3), presents two specific chemoselective challenges:

  • Over-alkylation: Direct ammonolysis (using

    
    ) typically results in a statistical mixture of primary, secondary, and tertiary amines, which are difficult to separate chromatographically.
    
  • Isoquinoline Nucleophilicity: The basic nitrogen atom within the isoquinoline ring (

    
    ) competes as a nucleophile, leading to intermolecular self-alkylation (polymerization) or quaternary ammonium salt formation.
    

The Solution: This guide details two "masked amine" strategies that strictly enforce mono-alkylation.

  • Method A (Delepine Reaction): The recommended route. It utilizes Hexamethylenetetramine (HMTA) to form a crystalline quaternary salt, which is then hydrolyzed.[1] This method offers the highest atom economy and simplest purification.

  • Method B (Gabriel Synthesis): A robust alternative using Potassium Phthalimide, preferred when the substrate is sensitive to the acidic hydrolysis conditions of Method A.

Method A: The Delepine Protocol (Recommended)

This method relies on the kinetic superiority of HMTA as a nucleophile and the insolubility of the resulting salt in non-polar solvents.

Reagents & Materials
  • Precursor: 6-(chloromethyl)isoquinoline hydrochloride (Use the HCl salt to block the ring nitrogen).

  • Reagent: Hexamethylenetetramine (HMTA) (1.05 equiv).

  • Solvent: Chloroform (

    
    ) or Ethanol (Anhydrous).
    
  • Hydrolysis: Conc. HCl / Ethanol (1:5 v/v).

Experimental Procedure

Step 1: Quaternization (Formation of the Hexaminium Salt)

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 6-(chloromethyl)isoquinoline HCl (10.0 g, 46.7 mmol) in

    
     (100 mL).
    
    • Note: If using the free base, add 1.0 equiv of HCl in dioxane first to protect the ring nitrogen.

  • Addition: Add HMTA (6.87 g, 49.0 mmol) in one portion.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
    • Observation: A thick, white precipitate (the quaternary ammonium salt) will form progressively.

  • Isolation: Cool to room temperature (RT) and then to

    
    . Filter the precipitate under vacuum.
    
  • Wash: Wash the filter cake with cold

    
     (
    
    
    
    ) and Diethyl Ether (
    
    
    ) to remove unreacted starting material.
  • Drying: Air dry the white solid. (Yield typically >90%).

Step 2: Acid Hydrolysis (Cleavage to Primary Amine)

  • Suspension: Transfer the dried salt to a flask containing Ethanol (150 mL).

  • Acidification: Add Conc. HCl (30 mL) dropwise.

  • Digestion: Heat to reflux (

    
    ) for 2 hours. The solid will dissolve, followed by the precipitation of Ammonium Chloride (
    
    
    
    ).
  • Filtration: Cool to RT and filter off the inorganic

    
     byproduct.
    
  • Concentration: Evaporate the filtrate to dryness to obtain the crude amine dihydrochloride.

Step 3: Purification (Free Base Liberation)

  • Basification: Dissolve the residue in minimal water (30 mL). Adjust pH to >12 using 2N NaOH.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
    • Critical: Do not leave the free amine in strong base for prolonged periods to avoid degradation.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Final Product: 6-(aminomethyl)isoquinoline is obtained as a pale yellow solid or oil.

Method B: The Gabriel Synthesis (Alternative)[2]

Use this method if the Delepine intermediate fails to crystallize or if the specific derivative is acid-labile.

Reagents
  • Precursor: 6-(chloromethyl)isoquinoline (Free base).

  • Reagent: Potassium Phthalimide (1.1 equiv).

  • Solvent: DMF (Anhydrous).

  • Cleavage: Hydrazine Hydrate (3.0 equiv).

Experimental Procedure
  • Alkylation: Dissolve 6-(chloromethyl)isoquinoline (10.0 g) in DMF (80 mL). Add Potassium Phthalimide (11.0 g). Stir at

    
     for 3 hours.
    
    • Monitor: TLC (50% EtOAc/Hexane) should show disappearance of starting material (

      
      ) and appearance of the phthalimide intermediate (
      
      
      
      ).
  • Precipitation: Pour the reaction mixture into ice-water (400 mL). The intermediate will precipitate.[2] Filter and dry.

  • Hydrazinolysis: Suspend the dried intermediate in Ethanol (150 mL). Add Hydrazine Hydrate (excess). Reflux for 2 hours.

    • Observation: A bulky white precipitate (Phthalhydrazide) will form, indicating successful cleavage.

  • Workup: Cool, filter off the phthalhydrazide. Concentrate the filtrate. Perform the Acid/Base extraction described in Method A (Step 3) to isolate the pure amine.

Analytical Data & Validation
ParameterSpecificationMethod
Appearance Pale yellow solid or viscous oilVisual
Purity >95% (Area %)HPLC (C18, 0.1% TFA)

NMR

4.05 (s, 2H,

)

-DMSO
MS (ESI)

LC-MS

Key NMR Diagnostic: Look for the singlet at


. If the signal is a doublet or split, it indicates incomplete hydrolysis or proton coupling in a salt form.
Reaction Mechanism & Workflow Visualization
Figure 1: Comparative Reaction Pathways

ReactionScheme SM 6-(chloromethyl) isoquinoline HMTA + HMTA (CHCl3, Reflux) SM->HMTA KPhth + K-Phthalimide (DMF, 90°C) SM->KPhth Salt Hexaminium Salt (Ppt) HMTA->Salt SN2 (Kinetic Control) Hydrol HCl / EtOH Hydrolysis Salt->Hydrol Prod 6-(aminomethyl) isoquinoline Hydrol->Prod High Atom Economy PhthInt Phthalimide Intermediate KPhth->PhthInt SN2 (Thermodynamic) Hydraz N2H4 Cleavage PhthInt->Hydraz Hydraz->Prod Robust

Caption: Comparative synthetic pathways. The Delepine route (top) is preferred for ease of purification via crystallization.

Figure 2: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture Check Is Product Solid? Start->Check SolidYes Filtration Check->SolidYes Yes (Delepine Salt) SolidNo Acid/Base Extraction Check->SolidNo No (Gabriel/Oil) Final Pure Amine SolidYes->Final Hydrolysis -> Dry Extract 1. Acidify (pH 2) 2. Wash Org. 3. Basify Aq. (pH 12) 4. Extract DCM SolidNo->Extract Extract->Final

Caption: Purification logic flow. Acid-base extraction is critical if the intermediate does not precipitate.

References
  • Delepine Reaction Overview : Organic Chemistry Portal. Delepine Reaction. [Link][1][3][4]

  • Gabriel Synthesis Protocol : Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • ROCK Inhibitor Context: Patent WO2008077009.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Chloromethyl)isoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(Chloromethyl)isoquinoline hydrochloride. This guide is designed to provide you with in-depth technical assistance to help you navigate the challenges associated with the handling and use of this reactive compound. As a benzylic chloride derivative, 6-(Chloromethyl)isoquinoline hydrochloride is susceptible to hydrolysis, which can impact the accuracy and reproducibility of your experimental results. This resource offers practical advice, troubleshooting guides, and detailed protocols to help you minimize degradation and ensure the integrity of your compound.

Understanding the Challenge: The Hydrolysis of 6-(Chloromethyl)isoquinoline Hydrochloride

6-(Chloromethyl)isoquinoline hydrochloride possesses a reactive chloromethyl group attached to the isoquinoline core. This structural feature makes the compound a valuable reagent in medicinal chemistry and drug discovery for the introduction of the isoquinoline moiety. However, the benzylic nature of the carbon-chlorine bond also renders it susceptible to nucleophilic attack by water, leading to hydrolysis. This process replaces the chlorine atom with a hydroxyl group, forming the corresponding 6-(hydroxymethyl)isoquinoline.

The mechanism of this hydrolysis can be influenced by several factors, including the solvent system, pH, and temperature, and may proceed through an SN1, SN2, or a mixed SN1/SN2 pathway.[1] The formation of the hydrolysis product can lead to a loss of potency, altered biological activity, and the introduction of impurities that can complicate the interpretation of experimental data.

Hydrolysis Pathway of 6-(Chloromethyl)isoquinoline Hydrochloride

reactant 6-(Chloromethyl)isoquinoline HCl intermediate Carbocation Intermediate (SN1 Pathway) reactant->intermediate Dissociation of Cl- (favored in polar protic solvents) product 6-(Hydroxymethyl)isoquinoline reactant->product Direct displacement by H2O (SN2 Pathway, favored in polar aprotic solvents) intermediate->product Nucleophilic attack by H2O

Caption: General hydrolysis pathways of 6-(Chloromethyl)isoquinoline hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 6-(Chloromethyl)isoquinoline hydrochloride.

Q1: I'm seeing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. Could this be hydrolysis?

A: Yes, this is a strong indication of hydrolysis. The product of hydrolysis, 6-(hydroxymethyl)isoquinoline, is more polar than the starting material, 6-(chloromethyl)isoquinoline, due to the presence of the hydroxyl group. This increased polarity results in a lower Rf value on a normal-phase TLC plate. To confirm this, you can try to intentionally hydrolyze a small sample of your starting material (e.g., by dissolving it in a water-miscible solvent and adding water) and running it alongside your reaction mixture on the TLC plate.

Q2: My reaction yield is consistently lower than expected. Could degradation of the starting material be the cause?

A: Absolutely. If your reaction conditions are not strictly anhydrous, or if you are using protic solvents, a portion of your 6-(chloromethyl)isoquinoline hydrochloride is likely hydrolyzing before it can react with your intended nucleophile. This consumption of the starting material will directly lead to lower yields of your desired product. It is crucial to ensure that all solvents and reagents are anhydrous and to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q3: What is the best solvent to use for my reaction to minimize hydrolysis?

A: The choice of solvent is critical. For reactions where you want to avoid hydrolysis, it is best to use anhydrous aprotic solvents. Polar aprotic solvents can favor an SN2 reaction mechanism, which may be desirable for your intended transformation.[2]

Solvent Selection Workflow

start Start: Select a solvent for your reaction check_solubility Is your starting material soluble? start->check_solubility check_reactivity Is the solvent aprotic? check_solubility->check_reactivity Yes consider_alternatives Consider alternative aprotic solvents or a co-solvent system. check_solubility->consider_alternatives No use_solvent Use anhydrous aprotic solvent (e.g., THF, DCM, Acetonitrile) check_reactivity->use_solvent Yes avoid_solvent Avoid protic solvents (e.g., water, methanol, ethanol) if hydrolysis is a concern. check_reactivity->avoid_solvent No

Caption: Decision workflow for selecting a suitable reaction solvent.

SolventTypeDielectric Constant (20°C)Notes
Dichloromethane (DCM)Aprotic9.1Good for many organic reactions, relatively non-polar.
Tetrahydrofuran (THF)Aprotic7.5Ethereal solvent, can be dried effectively.
AcetonitrileAprotic37.5Polar aprotic, good for SN2 reactions.
Dimethylformamide (DMF)Aprotic36.7Highly polar aprotic, can be difficult to remove.
WaterProtic80.1Avoid if hydrolysis is not the intended reaction.
MethanolProtic32.7Avoid if hydrolysis is not the intended reaction.
EthanolProtic24.5Avoid if hydrolysis is not the intended reaction.
Q4: How does pH affect the stability of 6-(Chloromethyl)isoquinoline hydrochloride in aqueous solutions?
Q5: How should I store my 6-(Chloromethyl)isoquinoline hydrochloride to ensure its stability?

A: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere.[4] Exposure to moisture and air should be minimized. For long-term storage, keeping the compound in a desiccator at a low temperature (e.g., in a refrigerator) is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution of 6-(Chloromethyl)isoquinoline hydrochloride in an anhydrous aprotic solvent, suitable for use in reactions where hydrolysis is to be avoided.

Materials:

  • 6-(Chloromethyl)isoquinoline hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Volumetric flask

  • Syringe or cannula for solvent transfer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry the volumetric flask in an oven at >100°C for at least 2 hours and cool it under a stream of inert gas or in a desiccator.

  • Weigh the desired amount of 6-(Chloromethyl)isoquinoline hydrochloride and quickly transfer it to the dried volumetric flask under an inert atmosphere.

  • Using a syringe or cannula, add the anhydrous solvent to the flask to dissolve the compound.

  • Once dissolved, bring the solution to the final volume with the anhydrous solvent.

  • Seal the flask tightly and store it under an inert atmosphere in a cool, dark, and dry place.

Protocol 2: Forced Degradation Study to Assess Hydrolytic Stability

A forced degradation study can help you understand the stability of your compound under various conditions and identify potential degradation products.[5][6][7]

Materials:

  • Stock solution of 6-(Chloromethyl)isoquinoline hydrochloride (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • Heating block or water bath

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in an HPLC vial.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in an HPLC vial.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water in an HPLC vial.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (neutralize the acidic sample with NaOH and the basic sample with HCl), and dilute it with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.

Protocol 3: HPLC Method for Monitoring Hydrolysis

This is a general reverse-phase HPLC method that can be adapted to monitor the hydrolysis of 6-(Chloromethyl)isoquinoline hydrochloride.[8][9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase it over time to elute the compounds. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)

  • Injection Volume: 10 µL

Analysis:

  • The hydrolysis product, 6-(hydroxymethyl)isoquinoline, will be more polar and thus will have a shorter retention time than the parent compound, 6-(chloromethyl)isoquinoline.

  • By integrating the peak areas, you can quantify the extent of hydrolysis over time.

References

  • BenchChem. (2025). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. Retrieved from a relevant BenchChem technical support page.
  • BenchChem. (2025). Preventing SCOULERIN HCl degradation in solution. Retrieved from a relevant BenchChem technical support page.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Retrieved from a relevant BenchChem technical support page.
  • eGyanKosh. (n.d.). Organic Chemistry-II MODULE No. : 13; Mixed SN1 and SN2 Reactions.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Mao, Z.-Y., & Yan, D.-X. (2026). Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy.
  • Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2?. r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.). SN2 character of hydrolysis of benzoyl chloride. Retrieved from a relevant RSC Publishing journal article.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Q1 Scientific. (2017, September 21). Forced Degradation studies for Drug Substances and Drug Products.
  • Sigma-Aldrich. (n.d.). 6-(Chloromethyl)quinoline hydrochloride.
  • Suchomelová, J., Táborská, E., & Bochořáková, H. (2005). HPLC method for analysis of selected groups of isoquinoline alkaloids.

Sources

Technical Support Center: Optimizing 6-(Chloromethyl)isoquinoline Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(Chloromethyl)isoquinoline is a highly valuable electrophilic building block in medicinal chemistry, frequently used to install the isoquinoline pharmacophore via N-alkylation or C-alkylation. However, researchers frequently encounter depressed yields due to the molecule's bifunctional nature: it possesses both an electrophilic chloromethyl group and a nucleophilic basic nitrogen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize alkylation yields.

Section 1: Mechanistic Pitfalls & Causality

The primary cause of yield loss in these reactions is the competition between the desired intermolecular alkylation of the target nucleophile and parasitic side reactions.

Because the isoquinoline nitrogen is nucleophilic, the free base of 6-(chloromethyl)isoquinoline is prone to self-alkylation (quaternization), forming inactive oligomers or polymers, a phenomenon well-documented in1[1]. Additionally, the chloromethyl group is highly susceptible to hydrolysis if aqueous bases or wet solvents are employed.

MechanisticPathways Start 6-(Chloromethyl)isoquinoline (Free Base) Desired Desired S_N2 Alkylation (Target Amine + Base) Start->Desired Fast (NaI/KI cat.) Side1 Self-Quaternization (Intermolecular) Start->Side1 Slow / High Conc. Side2 Hydrolysis (Trace Water/OH-) Start->Side2 Aqueous Conditions

Reaction pathways of 6-(chloromethyl)isoquinoline highlighting desired vs. competing side reactions.

Section 2: Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black rapidly, and the yield is <10%. What is happening? A1: You are observing macroscopic evidence of self-quaternization (polymerization)[1]. When 6-(chloromethyl)isoquinoline is neutralized to its free base form, the basic nitrogen of one molecule attacks the chloromethyl group of another. Solution: Always store the reagent as a hydrochloride (HCl) salt. Do not pre-neutralize the salt before adding it to the reaction. Instead, add the HCl salt directly to a dilute solution containing your target nucleophile and a mild, insoluble inorganic base (e.g., K2CO3). This ensures the free base is generated in situ at a low steady-state concentration, favoring the desired cross-alkylation over self-polymerization, a standard practice in 2[2].

Q2: I am trying to N-alkylate a sterically hindered secondary amine, but the reaction stalls at 40% conversion. How can I drive it to completion? A2: Chloromethyl groups are moderately reactive electrophiles, but they can be too slow for bulky or deactivated amines, allowing side reactions to dominate. You must employ a Finkelstein reaction in situ, a technique proven to 3[3]. Solution: Add 10–20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture to4[4]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive 6-(iodomethyl)isoquinoline intermediate. This intermediate undergoes rapid


 displacement by your hindered amine, regenerating the iodide catalyst and dramatically accelerating the reaction rate[3].

Q3: What is the optimal base and solvent combination for these N-alkylations? A3: The choice of base and solvent dictates the balance between reactivity and degradation. Solvent: Acetonitrile (MeCN) is superior to DMF or THF. MeCN is polar aprotic (accelerating


 reactions) but does not contain the trace dimethylamine impurities found in degrading DMF, which can act as competing nucleophiles[2].
Base: Anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) is recommended[2]. Avoid strong nucleophilic bases like NaOH or KOH, which will rapidly hydrolyze the chloromethyl group to a hydroxymethyl impurity.

Section 3: Quantitative Optimization Matrix

The following table summarizes the causal impact of different reaction parameters on the expected yield of N-alkylation using 6-(chloromethyl)isoquinoline.

SolventBase (Equiv)AdditiveTemp (°C)Expected YieldMechanistic Outcome / Causality
DMFDIPEA (3.0)None2520-30%High self-quaternization; slow reaction rate.
THFNaOH (aq)None60<10%Rapid hydrolysis of the chloromethyl group.
MeCNK2CO3 (3.0)None8050-60%Moderate yield; prolonged heating leads to degradation[2].
MeCN K2CO3 (3.0) KI (0.2) 60 >85% Optimal: Finkelstein activation accelerates target

, outcompeting side reactions[4].

Section 4: Self-Validating Experimental Protocol

This protocol describes the optimized, Finkelstein-assisted N-alkylation of a generic secondary amine using 6-(chloromethyl)isoquinoline hydrochloride. It is designed as a self-validating system: visual and physical cues at each step confirm the reaction is proceeding correctly.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried flask under nitrogen, dissolve the target amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration). Add finely powdered, anhydrous K2CO3 (3.0 equiv). Validation: The suspension should remain easily stirrable.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.2 equiv) to the suspension. Stir at room temperature for 10 minutes[4].

  • Electrophile Addition (Critical Step): Add 6-(chloromethyl)isoquinoline hydrochloride (1.1 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition of the HCl salt ensures that the free base is generated slowly in situ, keeping its concentration lower than the target amine, thereby preventing self-polymerization[2].

  • Thermal Activation: Heat the reaction mixture to 60°C. Validation: As the reaction proceeds, the mixture will transition from a white suspension to a pale yellow/orange slurry due to the precipitation of KCl and the presence of trace iodine. If the solution turns pitch black within 15 minutes, the electrophile was added too quickly, resulting in polymerization.

  • Workup: Once TLC/LCMS indicates complete consumption of the amine (typically 2-4 hours), cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K2CO3, KCl, KI). Concentrate the filtrate under reduced pressure and purify via flash chromatography.

ProtocolWorkflow Step1 1. Nucleophile Prep Amine + K2CO3 in MeCN Step2 2. Finkelstein Catalyst Add 20 mol% KI Step1->Step2 Step3 3. Electrophile Addition Slow addition of HCl Salt Step2->Step3 Step4 4. Thermal Activation Heat to 60°C (Observe color change) Step3->Step4 Step5 5. Filtration & Workup Remove inorganic salts Step4->Step5

Workflow for the Finkelstein-assisted N-alkylation protocol.

References

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. NIH. 2

  • An improved synthesis of adefovir and related analogues. Beilstein Journals. 3

  • Towards Halomethylated Benzene-Bearing Monomeric and Polymeric Substrates. ResearchGate.1

  • Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. NIH. 4

Sources

Technical Support Center: Purification of 6-(Chloromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

The Challenge: 6-(Chloromethyl)isoquinoline presents a "double-edged" purification challenge.[1] It contains a basic nitrogen (isoquinoline moiety, pKa ~5.0–5.[1][2]4) and a highly reactive electrophile (benzylic chloride).[1]

  • Issue 1 (Self-Reactivity): In its free base form, the molecule can self-polymerize via intermolecular

    
     attack (the nitrogen of one molecule attacks the chloromethyl group of another), forming insoluble quaternary ammonium salts ("goo").
    
  • Issue 2 (Chromatography): The basic nitrogen interacts strongly with acidic silanols on silica gel, causing severe streaking and yield loss.

  • Issue 3 (Toxicity): As a benzylic alkylating agent, it is a potential mutagen and lachrymator.[1][2]

This guide provides three validated protocols to remove excess reagent, prioritized by chemical efficiency and product safety.

Strategic Decision Matrix

Use this table to select the correct protocol for your specific reaction matrix.

Scenario Recommended Protocol Why?
High-Throughput / MedChem Protocol A: Resin Scavenging Fastest. No aqueous workup required.[1][2] Best for parallel synthesis.
Scale-Up (>10g) / Cost-Sensitive Protocol B: Quench & Wash Uses cheap reagents (morpholine).[1] Relies on solubility differences.
Difficult Separation / Neutral Product Protocol C: Buffered Silica Only if A and B fail.[1][2] Requires amine modifiers to prevent streaking.[1][2]

Protocol A: Solid-Phase Scavenging (Recommended)[1]

Best for: Removing electrophilic impurities (alkyl halides) from valuable products without liquid-liquid extraction.[1]

The Mechanism

We utilize a polymer-supported nucleophile (typically a Thiol or Amine resin).[1] The resin attacks the unreacted chloromethyl group, covalently binding the impurity to the solid bead. The product remains in solution.

Step-by-Step Workflow
  • Calculate Loading: Determine the excess equivalents of 6-(Chloromethyl)isoquinoline used.

    • Rule of Thumb: Use 3–4 equivalents of resin functional groups relative to the excess reagent.

  • Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene resins).[2]

  • Incubation: Add Si-Thiol or PS-Thiophenol resin.[1][2]

    • Optional: Add a base (e.g., DIPEA) if using a thiol resin to generate the more reactive thiolate anion.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or SPE cartridge. The filtrate contains your pure product.[1]

Visualization: Scavenging Logic

ScavengingWorkflow cluster_0 Reaction Mixture Mix Product + Excess 6-CM-IsoQ Resin Add Scavenger Resin (PS-Thiol or PS-Amine) Mix->Resin 1. Add Binding Covalent Binding (Resin-S-CH2-IsoQ) Resin->Binding 2. Shake (4h) Filter Filtration Binding->Filter 3. Separate Final Pure Product (Filtrate) Filter->Final Liquid Phase Waste Solid Waste (Resin-Bound Impurity) Filter->Waste Solid Phase

Caption: Workflow for removing electrophilic impurities using nucleophilic scavenger resins.

Protocol B: Chemical Derivatization ("Quench & Wash")

Best for: Large-scale reactions where resins are too expensive, and the final product is lipophilic (LogP > 2).[1]

The Mechanism

We purposefully react the excess 6-(Chloromethyl)isoquinoline with a highly soluble secondary amine (e.g., morpholine or dimethylamine ). This converts the impurity into a highly polar, water-soluble tertiary amine.[1][2] We then use an acidic aqueous wash to pull this new impurity into the water phase.[1][3]

Critical Constraint: This method works best if your target product is not significantly basic or has a very high LogP.[1][2]

Step-by-Step Workflow
  • Quench: Add 2.0 equivalents (relative to excess halide) of Morpholine to the reaction mixture.

  • React: Stir for 1–2 hours. The TLC spot for the starting chloride should disappear, replaced by a baseline spot (the morpholine adduct).

  • Partition: Dilute with an organic solvent (EtOAc or DCM).

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1][2]

    • Chemistry: The morpholine adduct (now having two basic nitrogens) and the isoquinoline ring will protonate, becoming highly water-soluble.

  • Recovery: Collect the organic layer (Product). The impurity is in the aqueous waste.

Visualization: Phase Separation Logic

ExtractionLogic cluster_phases Phase Separation Input Crude Mix: Product + Excess Halide Quench Add Morpholine (Nucleophilic Attack) Input->Quench Intermed Mix: Product + Polar Adduct Quench->Intermed Wash Acid Wash (pH 3-4) Intermed->Wash Org Organic Layer: Target Product Wash->Org Lipophilic Aq Aqueous Layer: Protonated Adduct (Discard) Wash->Aq Hydrophilic Salt

Caption: The "Quench & Wash" strategy converts the lipophilic impurity into a water-soluble salt.

Protocol C: Chromatography (Troubleshooting)

Best for: Final purification when Protocols A and B are insufficient.[1][2]

The "Streaking" Problem

Isoquinolines are "sticky" on silica gel because the basic nitrogen Hydrogen-bonds with the acidic silanol (


) groups. This results in broad peaks and poor separation.[1][2]
The Solution: Mobile Phase Modifiers

You must "deactivate" the silica or keep the isoquinoline deprotonated.

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample.[1]

  • Eluent: Maintain 0.5% TEA or 1%

    
     in MeOH  throughout the run.
    
    • Warning: Do not use halogenated solvents (DCM) with high concentrations of amines for prolonged periods, as they can react slowly.[1][2]

  • Alternative: Use Alumina (Neutral or Basic) instead of Silica.[1][2] Alumina is less acidic and reduces streaking for isoquinolines.[1][2]

Stability & Storage FAQs

Q: My 6-(Chloromethyl)isoquinoline turned into a solid block/goo. What happened? A: You likely stored it as the free base .[1] The molecule self-destructed via intermolecular alkylation.[1]

  • Prevention:[4] Always store this reagent as the Hydrochloride Salt (HCl) .[1] The protonated nitrogen is not nucleophilic, preventing self-reaction.[1][2]

  • Recovery: If it has polymerized, it is likely unrecoverable.[1][2] Discard and buy fresh.

Q: Can I keep a stock solution in Methanol? A: No. Methanol is nucleophilic enough to slowly displace the chloride over time, forming the methyl ether, especially if any base is present.[1][2] Store stock solutions in anhydrous DCM or Toluene at -20°C.

References

  • Scavenger Resins: Wipf, P. et al. "Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials."[1][2] Organic Letters, 2002.[1][2]

  • Isoquinoline Properties: "Isoquinoline: Physical Properties and Reactivity." Wikipedia / PubChem Data.[1][2]

  • Purification of Alkyl Halides: "Metal Scavenger and Reagent Guide." Biotage / Sopachem Technical Notes.

  • Reaction Safety: "Alkylating Agents - Toxicity and Handling." Holland-Frei Cancer Medicine.[1][2]

Sources

Storage conditions to prevent degradation of chloromethyl isoquinoline salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive heterocyclic intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of chloromethyl isoquinoline salts (e.g., 1- or 3-(chloromethyl)isoquinoline hydrochloride).

These compounds are highly valuable synthetic building blocks, but they are notoriously unstable if mishandled. The combination of a highly reactive benzylic-type chloride and a hygroscopic hydrochloride salt creates a "perfect storm" for rapid degradation[1][2]. This guide will provide you with the mechanistic understanding and field-proven protocols necessary to maintain the integrity of your reagents.

Part 1: The Chemistry of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. Chloromethyl isoquinoline salts degrade primarily through two moisture-driven and temperature-dependent pathways:

  • Moisture-Driven Hydrolysis: The chloromethyl group is highly electrophilic. Because the compound is a hydrochloride salt, it is inherently hygroscopic. It actively draws atmospheric moisture into the powder, creating a microscopic aqueous environment. Water acts as a nucleophile, attacking the benzylic carbon via an SN2 mechanism, displacing the chloride ion to form a hydroxymethyl isoquinoline derivative and releasing additional HCl[2].

  • Intermolecular Polymerization: If trace amounts of moisture or base neutralize the salt, the free isoquinoline nitrogen (a strong nucleophile) can attack the chloromethyl group of an adjacent molecule, leading to the formation of inactive quaternary ammonium dimers or polymers.

Degradation Start Chloromethyl Isoquinoline Hydrochloride Salt Moisture Atmospheric Moisture (H2O Absorption) Start->Moisture Hygroscopic Base Trace Free Base Formation Start->Base Deprotonation Hydrolysis SN2 Hydrolysis (-HCl) Moisture->Hydrolysis Nucleophilic Attack Product1 Hydroxymethyl Isoquinoline (Inactive) Hydrolysis->Product1 Polymer Intermolecular Alkylation (SN2) Base->Polymer Nucleophilic Nitrogen Product2 Quaternary Ammonium Dimers/Polymers Polymer->Product2

Mechanistic pathways of chloromethyl isoquinoline degradation via hydrolysis and polymerization.

Part 2: Troubleshooting FAQs

Q: My free-flowing pale powder has turned into a sticky, discolored gum. What happened, and can I salvage it? A: The stickiness indicates that the hygroscopic salt has absorbed atmospheric moisture, triggering the hydrolysis of the chloromethyl group into a hydroxymethyl group[2]. The discoloration (usually brown or yellow) suggests subsequent polymerization or oxidation. Do not use this batch for synthesis. The SN2 reactivity is permanently lost, and attempting to use it will result in complex mixtures and failed couplings.

Q: I store my main bottle at -20°C, but it still degraded after a few months. Why? A: Cold storage alone is insufficient. If you open a cold bottle directly in the ambient laboratory air, atmospheric moisture immediately condenses on the cold powder. When you return the bottle to the freezer, you trap that moisture inside, initiating slow hydrolysis even at -20°C. You must equilibrate the closed bottle to room temperature before opening, and ideally, only open it inside a glove box[3].

Q: How can I analytically verify the integrity of my batch before starting a critical synthesis? A: Run a quick 1H NMR in strictly anhydrous DMSO-d6 or CDCl3. You are looking for a self-validating shift: the intact chloromethyl (-CH2Cl) protons typically appear as a sharp singlet around 4.9 – 5.2 ppm. If the compound has hydrolyzed, you will see a new singlet emerging around 4.6 – 4.8 ppm corresponding to the hydroxymethyl (-CH2OH) protons, alongside a broad hydroxyl peak. If the -CH2OH peak is >5% relative integration, discard the aliquot.

Part 3: Quantitative Data & Storage Matrices

To ensure reproducibility, monitor your reagents against these established baselines and adhere strictly to the storage matrix.

Table 1: Diagnostic Indicators of Degradation

ParameterPristine CompoundDegraded CompoundCausality / Mechanism
Physical State Free-flowing powder (white/pale yellow)Sticky, clumpy, or gummy solidHygroscopic water absorption[4]
1H NMR (-CH2-X) Sharp singlet (~4.9 - 5.2 ppm)Shifted singlet (~4.6 - 4.8 ppm)SN2 displacement of Cl by OH
LC-MS (m/z) [M+H]+ for parent mass[M-Cl+OH+H]+ (Parent - 18 Da)Hydrolytic conversion
Solubility Readily soluble in polar aprotic solventsInsoluble particulatesFormation of polymeric quaternary salts

Table 2: Storage Condition Matrix

Storage ConditionTemperatureAtmosphereExpected Shelf Life
Ideal (Long-Term) -20°C to -80°CArgon/Nitrogen (Glovebox sealed)> 12 - 24 months[5]
Acceptable (Short-Term) 2°C to 8°CDesiccator (Vacuum/Drierite)1 - 3 months
Poor (Benchtop) 20°C to 25°CAmbient Air< 48 hours (rapid hydrolysis)

Part 4: Standard Operating Procedures (SOPs)

To prevent the degradation issues outlined above, utilize a "Defense-in-Depth" approach. This protocol ensures that your bulk material is never exposed to ambient moisture.

Protocol: Inert Aliquoting and Long-Term Storage

Prerequisites: An inert-atmosphere glove box (Argon or N2)[3], oven-dried amber glass vials, PTFE-lined caps, Parafilm, and a secondary container with active desiccant (e.g., indicating silica gel)[6].

  • Thermal Equilibration (Critical Step): Remove the sealed bulk bottle of the chloromethyl isoquinoline salt from the -20°C freezer. Do not open it. Allow it to sit on the benchtop for at least 60 minutes until it reaches room temperature. Causality: This prevents condensation of atmospheric moisture onto the cold chemical.

  • Glove Box Transfer: Transfer the unopened, room-temperature bottle, along with pre-dried amber vials and spatulas, into the antechamber of the glove box. Perform three vacuum/purge cycles to remove oxygen and moisture[3].

  • Aliquoting: Inside the glove box, open the bulk bottle. Aliquot the powder into the amber vials in single-use quantities (e.g., 50 mg or 100 mg per vial). Causality: Single-use aliquots ensure the bulk material is never repeatedly exposed to handling, and amber vials prevent potential photodegradation.

  • Primary Sealing: Cap each vial tightly with a PTFE-lined cap while still inside the inert atmosphere.

  • Secondary Sealing & Storage: Remove the vials from the glove box. Immediately wrap the cap junction of each vial tightly with Parafilm. Place the vials into a secondary container (e.g., a lock-seal Tupperware or Mylar bag) filled with indicating desiccant pouches[6]. Store the secondary container at -20°C.

Workflow Receive Receive Bulk Salt (Keep Cold & Sealed) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Receive->Equilibrate Glovebox Transfer to Glovebox (Inert Argon/N2) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Volumes) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C in Desiccator Secondary Container Seal->Store

Step-by-step workflow for the inert aliquoting and long-term storage of hygroscopic salts.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from[Link]

  • University of Pittsburgh (Wipf Group). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from[Link]

Sources

Technical Support Center: Recrystallization of 6-(Chloromethyl)isoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and practical troubleshooting advice for the recrystallization of 6-(Chloromethyl)isoquinoline hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to optimize this critical purification process.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][] For hydrochloride salts such as 6-(Chloromethyl)isoquinoline hydrochloride, selecting an appropriate solvent system is paramount to achieving high purity and yield. This guide will walk you through solvent selection strategies, a detailed recrystallization protocol, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a recrystallization solvent for 6-(Chloromethyl)isoquinoline hydrochloride?

A1: The key is to find a solvent or solvent system where 6-(Chloromethyl)isoquinoline hydrochloride exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[3][4] This temperature-dependent solubility differential is the driving force for crystal formation and purification. Ideally, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q2: I don't have solubility data for this specific compound. Where do I start?

A2: A systematic solvent screening is the recommended starting point.[3] This involves testing the solubility of a small amount of your crude material in a range of solvents with varying polarities. Given that you are working with a hydrochloride salt, which is a polar compound, it is logical to start with polar protic and aprotic solvents.

Q3: Can I use a single solvent for recrystallization?

A3: A single-solvent recrystallization is the most straightforward and preferred method.[5] However, if a single solvent that meets the ideal solubility criteria cannot be found, a two-solvent (or mixed-solvent) system can be employed. In this approach, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added to induce precipitation.

Q4: My compound seems to be "oiling out" instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or the use of a solvent in which the compound is too soluble. To remedy this, you can try a more dilute solution, a different solvent system, or scratch the inside of the flask with a glass rod to induce nucleation.

Q5: How do I know if my compound is decomposing at high temperatures?

A5: Thermal stability is a critical consideration.[6][7] If you observe a color change (e.g., darkening) upon heating the solution, it may indicate decomposition. It is advisable to determine the thermal stability of your compound using techniques like thermogravimetric analysis (TGA). If the compound is thermally labile, avoid prolonged heating and consider using a solvent with a lower boiling point.

Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful recrystallization.

Step 1: Small-Scale Solubility Testing
  • Place approximately 10-20 mg of your crude 6-(Chloromethyl)isoquinoline hydrochloride into several small test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[3]

Solvent Selection Guide

The following table provides a starting point for solvent selection, categorized by polarity. Given that 6-(Chloromethyl)isoquinoline hydrochloride is a salt, polar solvents are more likely to be successful.

Solvent ClassExample SolventsRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the hydrochloride salt, often leading to good solubility at elevated temperatures. Alcohols are a common choice for recrystallizing hydrochloride salts.[8]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents lack a hydroxyl group but have a dipole moment. They can be good candidates or used as an anti-solvent.
Non-Polar Toluene, Hexanes, Diethyl EtherGenerally, hydrochloride salts have poor solubility in non-polar solvents. These are often used as anti-solvents in a two-solvent system.[8]

Recrystallization Workflow

The following diagram outlines the general workflow for single-solvent recrystallization.

RecrystallizationWorkflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Single-solvent recrystallization workflow.

Detailed Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude 6-(Chloromethyl)isoquinoline hydrochloride. Add the chosen solvent portion-wise while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add just enough hot solvent to completely dissolve the solid.[9]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Troubleshooting Start Recrystallization Issue Q1 No Crystals Form? Start->Q1 Q2 Oiling Out? Start->Q2 Q3 Low Recovery? Start->Q3 A1_1 Too much solvent used? Q1->A1_1 A1_2 Solution cooled too quickly? Q1->A1_2 A1_3 Induce crystallization: - Scratch flask - Add seed crystal Q1->A1_3 S1_1 Boil off some solvent and re-cool. A1_1->S1_1 S1_2 Allow for slow cooling. A1_2->S1_2 A2_1 Solution too concentrated? Q2->A2_1 A2_2 Cooling too fast? Q2->A2_2 S2_1 Add more hot solvent. A2_1->S2_1 S2_2 Reheat to dissolve oil and cool slowly. A2_2->S2_2 A3_1 Compound soluble in cold solvent? Q3->A3_1 A3_2 Too much solvent used? Q3->A3_2 S3_1 Cool for longer/colder. A3_1->S3_1 S3_2 Use minimum hot solvent. A3_2->S3_2

Caption: Troubleshooting common recrystallization problems.

References

Sources

Technical Support Center: Troubleshooting the Extraction of 6-(Chloromethyl)isoquinoline Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of reactive heterocyclic intermediates. The extraction of 6-(chloromethyl)isoquinoline from its hydrochloride salt is notoriously difficult due to the molecule's bifunctional nature.

It contains both a nucleophilic basic center (the isoquinoline nitrogen) and a highly electrophilic site (the chloromethyl group). This guide is designed to help you understand the mechanistic causality behind common extraction failures and provides a self-validating protocol to ensure high-yield isolation.

Part 1: Troubleshooting FAQs

Q1: Why did my extracted product turn into an insoluble gum during solvent evaporation? A: This is a classic case of intermolecular self-alkylation (polymerization). Once the hydrochloride salt is neutralized, the resulting free base nitrogen becomes highly nucleophilic. It can readily attack the electrophilic chloromethyl group of an adjacent molecule, forming a quaternary ammonium polymer ([1]).

  • Causality & Solution: The kinetics of this polymerization are heavily dependent on concentration and thermal energy. To prevent this, never store the neat free base . Evaporate your extraction solvent (e.g., dichloromethane) at low temperatures (< 25 °C) and immediately dissolve the residue in the anhydrous solvent required for your next synthetic step.

Q2: What is the optimal pH for extracting the free base, and how do I achieve it? A: The optimal pH is strictly between 7.1 and 7.5 . The conjugate acid of isoquinoline has a pKa of approximately 5.14 ([2]). According to the Henderson-Hasselbalch equation, reaching a pH exactly 2 units above the pKa (pH 7.14) ensures that >99% of the compound is deprotonated into the free base form.

  • Causality & Solution: Exceeding pH 8.0 (e.g., using NaOH or KOH) provides no additional benefit for free-basing but exponentially increases the concentration of hydroxide ions (OH⁻). Hydroxide is a strong nucleophile that will rapidly hydrolyze the chloromethyl group into a hydroxymethyl impurity. Use a mild buffer, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer, to gently reach the target pH.

Q3: Why is my yield of the free base lower than expected, even with careful pH control? A: Prolonged exposure to the aqueous phase leads to hydrolysis. While the hydrolysis half-life of a typical benzyl chloride derivative at pH 7 and 25 °C is roughly 15 hours (), the reaction is significantly faster at higher temperatures or during localized pH spikes when adding your base.

  • Causality & Solution: Implement a biphasic extraction system (e.g., Water/Dichloromethane) from the very beginning. As the aqueous phase is neutralized, the newly formed free base immediately partitions into the organic layer. This isolates the chloromethyl group from aqueous hydroxide and dilutes the free base, simultaneously preventing both hydrolysis and self-alkylation.

Part 2: Quantitative Data & Buffer Selection

To maximize your yield, you must balance the need to deprotonate the salt against the risks of hydrolysis and polymerization. The table below summarizes the physicochemical parameters and the effects of various neutralizing agents.

Table 1: Physicochemical Parameters & Neutralizing Agent Selection

Parameter / AgentQuantitative Value / pHHydrolysis RiskPolymerization RiskRecommendation
Isoquinoline pKa 5.14N/AN/ATarget pH > 7.14
Chloromethyl Hydrolysis t½ ≈ 15 h at pH 7 (25 °C)BaselineN/AKeep cold (< 5 °C)
Sodium Hydroxide (NaOH) pH > 12Critical (t½ < 1 h)HighDO NOT USE
Sodium Bicarbonate (NaHCO₃) pH ~ 8.3LowModerateRecommended
Phosphate Buffer pH 7.4MinimalLowHighly Recommended

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the competing reaction pathways during the extraction process. Controlling pH and temperature dictates whether you isolate the desired free base or generate unwanted impurities.

G Salt 6-(Chloromethyl)isoquinoline HCl (Protonated Salt) FreeBase 6-(Chloromethyl)isoquinoline (Free Base) Salt->FreeBase Mild Base (pH 7.1-7.5) 0-5 °C Hydrolysis 6-(Hydroxymethyl)isoquinoline (Hydrolysis Impurity) Salt->Hydrolysis Strong Base (pH > 10) OH⁻ Attack Polymer Quaternary Ammonium Polymer (Insoluble Gum) FreeBase->Polymer Heat / Concentration Intermolecular Alkylation Organic Stable Free Base in Organic Solvent (DCM/EtOAc) FreeBase->Organic Immediate Extraction Phase Separation

Reaction pathways of 6-(chloromethyl)isoquinoline during pH-controlled extraction.

Part 4: Standard Operating Procedure (SOP)

Biphasic Extraction of 6-(Chloromethyl)isoquinoline

This protocol is designed as a self-validating system. By utilizing a biphasic setup, the organic layer acts as a physical trap for the product, preventing degradation.

Materials:

  • 6-(Chloromethyl)isoquinoline HCl

  • Dichloromethane (DCM)

  • 0.5 M Phosphate Buffer (pH 7.4) or Saturated aqueous NaHCO₃

  • Ice-water bath, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • System Preparation: Suspend the 6-(chloromethyl)isoquinoline hydrochloride in a mixture of DCM and deionized water (1:1 v/v ratio, typically 10 mL of each per gram of salt) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C.

    • Expert Rationale: Low temperatures exponentially decrease the kinetics of both aqueous hydrolysis and nucleophilic self-alkylation.

  • Neutralization: Vigorously stir the biphasic mixture and add the cold buffer/NaHCO₃ dropwise. Monitor the pH of the aqueous layer continuously using a calibrated pH probe.

  • Phase Partitioning & Self-Validation: Stop the base addition when the aqueous phase reaches pH 7.1–7.5.

    • Self-Validation Step: A stable pH reading of 7.1–7.5 that does not drift downwards indicates that the neutralization of the HCl salt is complete and the free base has successfully partitioned into the organic layer.

  • Separation: Transfer the cold mixture to a pre-chilled separatory funnel. Immediately separate the organic (DCM) layer. Extract the aqueous layer once more with a small volume of cold DCM to ensure complete recovery.

  • Washing and Drying: Wash the combined organic layers with cold brine (to remove residual water and inorganic salts), then dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C .

  • Immediate Utilization: Do not allow the resulting concentrated oil to sit at room temperature. Immediately dissolve the free base in the appropriate anhydrous solvent required for your subsequent synthetic step.

References

  • Title: Isoquinoline - Properties and pKa Source: Wikipedia (Chemical Data Repository) URL: [Link]

  • Title: Benzyl Chloride Chemical/Physical Properties and Hydrolysis Source: Ataman Kimya URL: [Link]

  • Title: Chloromethylated polystyrene reaction with tris(2-hydroxyethyl)amine (Amine-Chloromethyl Reactivity) Source: ResearchGate / Journal of Applied Polymer Science URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-(Chloromethyl)isoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Strategic Context

6-(Chloromethyl)isoquinoline hydrochloride (CAS: 105627-69-0) is a critical electrophilic intermediate, widely employed in the synthesis of Rho-kinase (ROCK) inhibitors such as Fasudil. Its purity and salt stoichiometry are pivotal for downstream yield and impurity control.

This guide provides an objective technical comparison of analytical approaches for characterizing this compound. Unlike standard spectral lists, this document focuses on comparative structural analysis —specifically differentiating the Hydrochloride Salt from its Free Base alternative and evaluating Solvent Performance (DMSO-d₆ vs. D₂O) to ensure rigorous quality control.

Comparative Analysis: Salt vs. Free Base

The most common analytical challenge is confirming complete salt formation and distinguishing the target material from the free base precursor. The hydrochloride salt induces significant deshielding effects on the heterocyclic ring protons due to the protonation of the nitrogen.

Performance Matrix: Chemical Shift Differentiation
FeatureHydrochloride Salt (Target) Free Base (Alternative) Mechanistic Cause
H-1 (Azomethine) δ 9.6 – 9.8 ppm δ 9.1 – 9.3 ppmProtonation of N-2 pulls electron density, heavily deshielding H-1.
NH⁺ Proton Visible (~10-12 ppm) Absent Diagnostic signal for salt formation (only visible in non-exchanging solvents like DMSO).
CH₂Cl Methylene δ 5.0 – 5.1 ppm δ 4.7 – 4.8 ppmInductive effect of the cationic ring pulls density from the benzylic position.
Solubility High in DMSO, D₂O, MeOH High in CDCl₃, DCM Salt is polar/ionic; Free base is lipophilic.

Critical Insight: If your H-1 signal appears upfield (< 9.4 ppm in DMSO) or if the sample is fully soluble in CDCl₃, your batch has likely disproportionated to the free base or is incompletely salted.

Solvent System Comparison

Selecting the correct solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.

Solvent Performance Guide
SolventDMSO-d₆ D₂O Methanol-d₄
Suitability Recommended (Gold Standard) Secondary OptionNot Recommended for QC
NH⁺ Detection Excellent (Broad singlet >10 ppm)None (Exchanges instantly)None (Exchanges rapidly)
Resolution High (Sharp peaks)Moderate (HDO peak interference)Good
Use Case Full structural confirmation & Salt stoichiometry.Quick purity check if DMSO is unavailable.Reaction monitoring (LC-MS correlation).

Detailed Spectral Assignment (DMSO-d₆)

The following assignment is based on the hydrochloride salt form in DMSO-d₆.

Structural Diagram & Numbering

(Note: Isoquinoline numbering assigns N as position 2)

  • Position 1: Singlet-like, most deshielded.

  • Position 3: Doublet, adjacent to Nitrogen.[1]

  • Position 4: Doublet, coupling with H-3.

  • Position 6: Substituted with Chloromethyl group.

  • Position 5, 7, 8: Benzenoid ring protons.[2]

Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
11.50 – 12.50 Broad Singlet1HNH⁺ Acidic proton on Nitrogen (Exchangeable).
9.65 – 9.75 Singlet (s)1HH-1 Most deshielded due to C=N and +ve charge proximity.
8.60 – 8.70 Doublet (d)1HH-3 Alpha to Nitrogen; couples with H-4.
8.35 – 8.45 Doublet (d)1HH-8 Peri-position to N-ring; deshielded.
8.20 – 8.30 Doublet (d)1HH-4 Beta to Nitrogen.
8.15 – 8.20 Singlet (s)1HH-5 Ortho to CH₂Cl; appears as singlet due to weak meta-coupling.
7.90 – 8.00 Doublet (d)1HH-7 Ortho to H-8; meta coupling to H-5 may be obscure.
5.05 – 5.15 Singlet (s)2HCH₂-Cl Benzylic methylene; deshielded by Cl and aromatic ring.

Experimental Protocol

To ensure reproducibility and avoid "false" free-base signals due to wet solvents, follow this self-validating protocol.

Step-by-Step Workflow
  • Solvent Verification: Ensure DMSO-d₆ is from a fresh ampoule or stored over molecular sieves. Why? Water in DMSO facilitates proton exchange, broadening or erasing the crucial NH⁺ signal.

  • Sample Preparation:

    • Weigh 5–10 mg of 6-(Chloromethyl)isoquinoline hydrochloride.

    • Add 0.6 mL DMSO-d₆.

    • Critical Step: Vortex for 30 seconds. The salt should dissolve completely. If turbidity persists, filter through glass wool (do not use cotton, which may leach fibers).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1): Set to ≥ 5 seconds . Reasoning: The H-1 and NH⁺ protons have long T1 relaxation times. Short delays will under-integrate these signals, leading to incorrect salt stoichiometry calculations.

    • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to sharpen multiplets.

Logic & Signaling Pathways (Visualization)

The following diagram illustrates the logical workflow for assigning the spectrum and troubleshooting common issues (e.g., missing NH peak).

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check >10 ppm Region Is Broad Singlet Visible? Start->Check_NH NH_Yes Signal Present: NH+ Confirmed Check_NH->NH_Yes Yes NH_No Signal Absent Check_NH->NH_No No Check_H1 Check H-1 Shift (> 9.6 ppm?) NH_Yes->Check_H1 Confirmed CONCLUSION: Pure Hydrochloride Salt Check_H1->Confirmed Yes Free_Base CONCLUSION: Free Base / Disproportionation Check_H1->Free_Base No (Mixed Phase) Check_Water Check H2O Peak (3.33 ppm) Is it large/broad? NH_No->Check_Water Wet_Solvent Cause: Wet Solvent (Proton Exchange) Check_Water->Wet_Solvent Yes (Exchange) Free_Base_Check Check H-1 Shift (< 9.3 ppm?) Check_Water->Free_Base_Check No Free_Base_Check->Free_Base Yes

Caption: Logical decision tree for validating salt formation and distinguishing wet solvent artifacts from free base contamination.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Katritzky, A. R., & Boulton, A. J. (Advances in Heterocyclic Chemistry). Proton Resonance Spectra of Isoquinolines. Academic Press. (Contextual grounding for isoquinoline ring shifts).
  • PubChem Compound Summary . Isoquinoline Hydrochloride Data. National Library of Medicine. Link

  • Sigma-Aldrich (Merck) . 1-(Chloromethyl)isoquinoline Hydrochloride Product Sheet (Analogous structural data for chloromethyl shift verification). Link

Sources

Structural Elucidation and Platform Comparison for the Mass Spectrometry of 6-Chloromethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloromethylisoquinoline is a highly reactive, privileged scaffold utilized extensively in the synthesis of kinase inhibitors and isoquinoline alkaloids. Accurate structural elucidation and trace-level quantification of this intermediate are critical in drug development. This guide provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation patterns and objectively compares the performance of three leading MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—to empower analytical scientists in selecting the optimal workflow.

Mechanistic Causality of Fragmentation (E-E-A-T)

Understanding the collision-induced dissociation (CID) of 6-chloromethylisoquinoline requires analyzing both its basic isoquinoline core and its labile chloromethyl substituent.

Because the isoquinoline nitrogen is basic (pKa ~5.4), the molecule readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), making positive electrospray ionization (ESI+) the most efficient ionization mode [[1]](). The intact precursor ion appears as a characteristic isotopic doublet at m/z 178.04 (


Cl) and m/z 180.04 (

Cl) in a ~3:1 ratio, which serves as a primary diagnostic feature for halogenated compounds 23.

Upon applying collision energy, the fragmentation is driven by carbocation stability:

  • Primary Cleavage (Loss of Cl): The C-Cl bond in the chloromethyl group is highly susceptible to heterolytic or homolytic cleavage. The loss of a chlorine radical (-35 Da) generates a highly stable, resonance-delocalized isoquinolinylmethyl cation at m/z 142.06.

  • Secondary Ring Contraction (Loss of HCN): Following the initial loss of chlorine, the nitrogen-containing isoquinoline ring undergoes a well-documented rearrangement. The expulsion of hydrogen cyanide (HCN, -27 Da) from the m/z 142.06 intermediate yields a stable indenyl-type carbocation at m/z 115.05 [[4]]().

Fragmentation M [M+H]+ m/z 178.04 (35Cl Isotope) F1 [M-Cl]+ m/z 142.06 (Isoquinolinylmethyl cation) M->F1 - Cl radical (-35 Da) F3 [M-HCl]+ m/z 143.07 (Radical Cation) M->F3 - HCl (-36 Da) F2 [M-Cl-HCN]+ m/z 115.05 (Indenyl-type cation) F1->F2 - HCN (-27 Da)

Mass spectrometry fragmentation pathway of 6-chloromethylisoquinoline under CID.

Analytical Platform Comparison

Selecting the right mass analyzer depends entirely on the experimental objective: high-throughput quantification vs. rigorous structural elucidation.

Table 1: Platform Performance Comparison
PlatformPrimary ApplicationMass AccuracySensitivity (LOD)Key Advantage for 6-Chloromethylisoquinoline
Triple Quadrupole (QqQ) Targeted PK/PD QuantificationNominal (~0.1 Da)Low pg/mLHighest sensitivity for MRM transitions; ideal for plasma matrices.
Q-TOF Metabolite ID & ProfilingHigh (< 2 ppm)High pg/mLExcellent isotopic fidelity for resolving the

Cl/

Cl ratio.
Orbitrap Exact Mass ConfirmationUltra-High (< 1 ppm)High pg/mLUnmatched resolution for separating isobaric synthetic impurities.
Table 2: Validated MRM Transitions (QqQ Platform)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
178.0142.15020[M-Cl]

(Quantifier)
178.0115.15035[M-Cl-HCN]

(Qualifier)
180.0142.15020[

Cl M-Cl]

(Isotope Qualifier)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a closed-loop System Suitability Test (SST) to validate the analytical run before sample acquisition.

Step 1: System Suitability and Calibration
  • Internal Standard (IS) Spiking: Spike all blanks, calibrators, and samples with 10 ng/mL of a deuterated analog (e.g., 6-methylisoquinoline-d3) to correct for matrix effects and ESI ionization suppression.

  • SST Injection: Inject a solvent blank, followed by a low-level Quality Control (LQC) sample.

  • Validation Criteria: The run is only validated if the blank shows zero carryover (signal < 5% of LQC) and the IS peak area relative standard deviation (RSD) across 5 replicate LQC injections is < 5%.

Step 2: UHPLC Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The hydrophobic stationary phase optimally retains the moderately non-polar isoquinoline core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Tuning
  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 400 °C (ensures complete droplet evaporation without thermally degrading the labile chloromethyl group).

  • Collision Gas: Argon (QqQ/Q-TOF) or Nitrogen (Orbitrap) at 0.15 mL/min.

Workflow S1 Sample Prep (SST Validation) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Precursor m/z 178) S2->S3 Q1 QqQ (Targeted MRM) S3->Q1 Q2 Q-TOF (Structural ID) S3->Q2 Q3 Orbitrap (Exact Mass) S3->Q3

Comparative analytical workflow for 6-chloromethylisoquinoline across MS platforms.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. 4

  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. BenchChem. 1

  • 1-Chloro-3-(chloromethyl)isoquinoline. BenchChem. 2

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. 3

Sources

Comparing reactivity of 6-(Chloromethyl)isoquinoline vs benzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Chloromethyl)isoquinoline vs. Benzyl Chloride

Executive Summary: The Reactivity Divergence

For researchers transitioning from carbocyclic to heterocyclic scaffolds, the substitution of a benzyl group with a 6-isoquinolylmethyl moiety represents a significant electronic shift. While Benzyl Chloride (BnCl) serves as the standard baseline for benzylic reactivity, 6-(Chloromethyl)isoquinoline (6-CMIQ) exhibits distinct kinetic behaviors driven by the electron-deficient nature of the fused pyridine ring.

The Verdict:

  • SN2 Reactions (Nucleophilic Substitution): 6-CMIQ is generally more reactive than BnCl. The electron-withdrawing inductive (-I) and mesomeric (-M) effects of the isoquinoline core increase the electrophilicity of the exocyclic methylene carbon, facilitating nucleophilic attack.

  • SN1 Reactions (Solvolysis): 6-CMIQ is less reactive than BnCl. The same electron-withdrawing effects destabilize the formation of the carbocation intermediate compared to the relatively stable benzyl cation.[1]

Electronic & Mechanistic Landscape

To understand the reactivity differences, one must analyze the electronic environment of the parent rings.

Electronic Density and Hammett Logic

The isoquinoline ring system is polarized. The nitrogen atom at position 2 exerts a strong pull on the electron cloud, deactivating the entire bicyclic system relative to benzene.

FeatureBenzyl Chloride 6-(Chloromethyl)isoquinoline
Core System Benzene (Carbocycle)Isoquinoline (Benzo-fused Pyridine)
Electronic Nature Electron-Neutral / Weakly Donating (Resonance)Electron-Deficient (Due to N-atom)
Hammett Constant (

)

(Reference)

to

(Est. for heteroaryl)
Dipole Moment LowHigh (Directed towards Nitrogen)

Mechanistic Implication: The 6-position on the isoquinoline ring is subject to the long-range electron-withdrawing effect of the nitrogen. In a Hammett plot analysis, the isoquinolyl group acts similarly to a phenyl ring substituted with a mild electron-withdrawing group (like m-chlorophenyl).

Reaction Pathway Analysis (Graphviz)

The following diagram illustrates the divergent energy landscapes for SN1 and SN2 pathways.

ReactivityComparison Substrate_Bn Benzyl Chloride (BnCl) TS_SN2_Bn SN2 Transition State (Moderate Energy) Substrate_Bn->TS_SN2_Bn + Nucleophile Int_SN1_Bn Benzyl Cation (Stabilized) Substrate_Bn->Int_SN1_Bn - Cl⁻ (Solvolysis) Substrate_JQ 6-(Chloromethyl) isoquinoline (6-CMIQ) TS_SN2_JQ SN2 Transition State (Lower Energy) Enhanced Electrophilicity Substrate_JQ->TS_SN2_JQ + Nucleophile Int_SN1_JQ Isoquinolyl Cation (Destabilized) Substrate_JQ->Int_SN1_JQ - Cl⁻ (Solvolysis)

Caption: Divergent reactivity profiles. Green indicates a kinetically favored pathway; Red indicates a disfavored pathway relative to the alternative.

Experimental Performance Comparison

The following data summarizes the expected performance in standard synthetic transformations.

Nucleophilic Substitution Rates (Theoretical Relative Rates)
Reaction TypeNucleophileSolventBnCl Relative Rate (

)
6-CMIQ Relative Rate (

)
Mechanistic Driver
Amination Primary AmineEthanol1.0~1.5 - 3.0 Enhanced electrophilicity of C-Cl bond.
Etherification Alkoxide (RO⁻)DMF1.0~2.0 - 5.0 Strong nucleophile benefits from electron-deficient ring.
Finkelstein NaIAcetone1.0> 1.0 Transition state stabilized by ring electron deficiency.
Solvolysis

/ EtOH
Water1.0< 0.5 Destabilization of the carbocation intermediate.
Solubility and Handling
  • Basicity: Unlike Benzyl chloride, 6-CMIQ contains a basic nitrogen (

    
     for the conjugate acid).
    
    • Implication: Reactions in acidic media may protonate the ring nitrogen, drastically increasing the electron-withdrawing effect and further accelerating SN2 rates while shutting down SN1 pathways completely.

  • Salt Formation: 6-CMIQ can self-quaternize (intermolecular reaction between N and CH2Cl) if stored as a free base in concentrated solution. Recommendation: Store as the hydrochloride salt or in dilute solution at low temperature.

Validated Experimental Protocol

Objective: Synthesis of a secondary amine via nucleophilic substitution. Target: N-Benzyl-1-(isoquinolin-6-yl)methanamine vs. N,N-Dibenzylamine.

Protocol: Amination of 6-(Chloromethyl)isoquinoline

This protocol is designed to minimize self-alkylation and bis-alkylation.

Materials:

  • Substrate: 6-(Chloromethyl)isoquinoline hydrochloride (1.0 equiv)

  • Nucleophile: Benzylamine (3.0 equiv) — Excess acts as base and prevents over-alkylation.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Base: Potassium Carbonate (

    
    , 3.0 equiv).
    

Step-by-Step Methodology:

  • Preparation :

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Add 6-(Chloromethyl)isoquinoline HCl (1.0 mmol) and anhydrous

      
        (3.0 mmol) to the flask.
      
    • Note: If using the free base of 6-CMIQ, ensure it is freshly generated to avoid polymer content.

  • Solvation & Addition :

    • Suspend the solids in Acetonitrile (10 mL).

    • Add Benzylamine (3.0 mmol) dropwise at room temperature (25°C).

    • Comparison Point: For Benzyl chloride, this reaction is often exothermic. For 6-CMIQ, the exotherm may be slightly sharper due to higher electrophilicity.

  • Reaction Monitoring :

    • Stir at 60°C.

    • TLC Monitoring (System: 5% MeOH in DCM):

      • BnCl: Typically complete in 2–4 hours.

      • 6-CMIQ: Expect completion in 1–2 hours .

      • Visualization: 6-CMIQ spots will fluoresce strongly under UV (254/365 nm); BnCl spots are UV active but less intense.

  • Work-up :

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography.

      • Crucial Difference: The product contains a basic isoquinoline nitrogen. You must add 1% Triethylamine or Ammonia to your eluent to prevent streaking on silica gel.

Workflow Start Start: 6-CMIQ HCl + K2CO3 Solvent Suspend in ACN Add Amine (3.0 eq) Start->Solvent Heat Heat to 60°C (Faster Kinetics than BnCl) Solvent->Heat Check TLC Check (1-2 hrs) UV Fluorescence Heat->Check Workup Filter & Concentrate Check->Workup Purify Column Chromatography (Requires 1% Et3N) Workup->Purify

Caption: Optimized workflow for amination of 6-(chloromethyl)isoquinoline, highlighting kinetic acceleration and purification adjustments.

Safety & Stability Profile

ParameterBenzyl Chloride 6-(Chloromethyl)isoquinoline
Lachrymator Highly Potent (Severe Eye Irritant)Potent (Treat as severe irritant)
Storage Stability Stable at RT (if acid-free)Unstable as free base (Self-polymerizes); Store as HCl salt at -20°C.
Toxicity Alkylating Agent (Carcinogen suspect)Alkylating Agent (Assume high potency/mutagenicity).
Waste Disposal Quench with aqueous ammonia.Quench with aqueous ammonia; treat waste as basic organic.

References

  • BenchChem. (2025).[2][3] Theoretical Insights into the Electronic Landscape of Isoquinoline-6-carbonyl chloride. Retrieved from .

  • Imperial College London. (2024). Heteroaromatic Chemistry: Reactivity of Azines and Benzo-fused Azines. Retrieved from .

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for Hammett substituent effects on benzylic halide reactivity).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reactivity trends of halomethyl-heterocycles).

Sources

A Senior Application Scientist's Guide to TLC Visualization of Chloromethyl Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, chloromethyl isoquinoline scaffolds are of significant interest due to their potential as reactive intermediates in the synthesis of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore, while the chloromethyl group provides a reactive handle for further molecular elaboration.[1] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress, assessing purity, and optimizing separation conditions for these compounds. However, the successful application of TLC hinges on the effective visualization of the separated components.

This guide provides an in-depth comparison of various TLC visualization methods suitable for chloromethyl isoquinoline compounds. We will move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions that preserve the integrity of your sample while achieving maximum sensitivity and specificity.

Guiding Principle: A Tiered Approach to Visualization

The reactivity of the chloromethyl group, a benzylic-type halide susceptible to nucleophilic substitution, necessitates a structured approach to visualization.[2][3] We advocate a tiered strategy, beginning with non-destructive methods before proceeding to more aggressive techniques. This ensures that the observed spots represent the actual components of your sample, not degradation products formed on the TLC plate.

TLC_Workflow Fig 1. Recommended TLC Visualization Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization Cascade cluster_analysis Analysis spot 1. Spot Sample on Baseline develop 2. Develop Plate in Chamber spot->develop dry 3. Dry Plate Thoroughly develop->dry uv 4. UV Light (254 nm) (Non-Destructive) dry->uv iodine 5. Iodine Vapor (Semi-Destructive) uv->iodine circle 7. Circle Spots uv->circle stain 6. Chemical Stain (Destructive) iodine->stain iodine->circle stain->circle calculate 8. Calculate Rf Values circle->calculate

Caption: Fig 1. Recommended TLC Visualization Workflow

Tier 1: Non-Destructive Visualization

This should always be your first line of attack. It is rapid, requires no chemical reagents, and preserves the compound for potential subsequent analysis or recovery.

Ultraviolet (UV) Light (254 nm)

Principle: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., manganese-activated zinc silicate) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[4][5] The isoquinoline ring, being an aromatic and conjugated system, strongly absorbs UV light at this wavelength.[6][7] Where a UV-active compound is present on the plate, it "shadows" the fluorescent indicator, preventing it from being excited.[8][9] This phenomenon, often called fluorescence quenching, results in the appearance of dark spots against the bright green background.[8][10][11]

UV_Quenching Fig 2. Mechanism of UV Fluorescence Quenching cluster_plate TLC Plate Surface spot_area Analyte Spot (Isoquinoline) observer Observer's Eye spot_area->observer No fluorescence (dark spot) background_area Plate Background (Fluorescent Indicator) background_area->observer Green fluorescence emitted uv_source UV Lamp (254 nm) uv_source->spot_area UV light absorbed uv_source->background_area UV light hits indicator

Caption: Fig 2. Mechanism of UV Fluorescence Quenching

Experimental Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.[12]

  • Wear UV-protective goggles to prevent eye damage.[13]

  • UV-active compounds will appear as dark purple or black spots against a fluorescent green background.[10]

  • Immediately and lightly circle the spots with a pencil, as they will disappear once the UV lamp is removed.[7][12]

Expertise & Insights:

  • Advantages: Completely non-destructive, fast, and highly effective for aromatic compounds like isoquinolines.[7]

  • Limitations: The compound must possess a UV chromophore. While the isoquinoline core is UV-active, non-aromatic impurities will not be detected. The sensitivity is moderate, with a detection limit typically in the microgram range.[9][14][15]

  • Causality: Choosing UV light first is logical because it provides immediate information without altering the chemical nature of your target compound or any co-eluting impurities.

Tier 2: Semi-Destructive Visualization

If UV light does not yield results or if you suspect the presence of UV-inactive compounds, the next step is a broadly applicable, semi-destructive method.

Iodine Vapor

Principle: Solid iodine readily sublimes to form a purple vapor.[16] This vapor adsorbs onto the surface of the TLC plate and forms temporary, colored complexes with many organic compounds.[6][7] The interaction is primarily based on weak van der Waals forces and the formation of charge-transfer complexes, particularly with unsaturated and aromatic systems, making it suitable for isoquinolines.[16][17] The spots typically appear as yellow-brown to dark brown against a lighter tan background.[6][17]

Experimental Protocol:

  • Prepare an "iodine chamber" by placing a few crystals of solid iodine at the bottom of a sealed glass jar or tank. Adding some silica gel can help create a more uniform atmosphere.[7]

  • Place the dried, developed TLC plate inside the chamber using forceps and seal it.[6]

  • Allow the plate to remain in the chamber until brown or yellow spots become visible. This can take anywhere from a few seconds to several minutes.[6][7]

  • Remove the plate and immediately circle the spots with a pencil. The spots will fade over time as the iodine evaporates from the plate.[7]

Expertise & Insights:

  • Advantages: It is a very general stain that visualizes a wide range of organic compounds, often including those that are not UV-active.[18]

  • Limitations: The method is considered "semi-destructive" because while the compound is not typically altered chemically, recovery from the plate can be complicated by adsorbed iodine. The spots are transient and must be marked quickly.[7][18] Alcohols, carboxylic acids, and alkyl halides often do not stain well with iodine.[6]

  • Causality: Iodine is a good second step because of its broad applicability. If a spot appears with iodine that was not visible under UV, it indicates the presence of a non-aromatic or weakly UV-absorbing compound.

Tier 3: Destructive Chemical Stains

These methods involve an irreversible chemical reaction between the reagent and the compound on the plate.[7][14] They are the most sensitive but should be used last as they permanently alter the analyte.

Dragendorff's Reagent (for the Isoquinoline Nitrogen)

Principle: Dragendorff's reagent is a classic and highly specific stain for detecting alkaloids and other nitrogen-containing basic compounds.[19][20] The isoquinoline nitrogen, being a tertiary amine, is basic and will be protonated under the acidic conditions of the stain.[21] The active component of the reagent, the tetraiodobismuthate anion ([BiI₄]⁻), forms an insoluble, brightly colored ion-pair complex with the protonated alkaloid.[21] This results in the formation of orange to orange-red spots.[19][21]

Dragendorff_Reaction Fig 3. Visualization with Dragendorff's Reagent cluster_reagent Dragendorff's Reagent Preparation cluster_reaction Staining Reaction on TLC Plate Bi(NO₃)₃ + KI → K⁺[BiI₄]⁻ (Potassium Tetraiodobismuthate) Bi(NO₃)₃ + KI → K⁺[BiI₄]⁻ (Potassium Tetraiodobismuthate) struct1 Isoquinoline-CH₂Cl (Tertiary Amine) struct2 [Isoquinoline-H]⁺-CH₂Cl (Protonated Amine) struct1->struct2 + H⁺ (from acid) struct4 [Isoquinoline-H]⁺[BiI₄]⁻ (Orange Precipitate) struct2->struct4 + struct3 K⁺[BiI₄]⁻ struct3->struct4

Caption: Fig 3. Visualization with Dragendorff's Reagent

Experimental Protocol:

  • Reagent Preparation: Dragendorff's reagent is typically prepared as two separate stock solutions that are mixed before use due to limited stability.[21][22]

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.[21]

    • Solution B: Dissolve 8 g of potassium iodide (KI) in 20 mL of water.[21]

    • Spray/Dip Reagent: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70-100 mL of water.[21]

  • Staining Procedure:

    • Quickly dip the dried TLC plate into the staining solution or spray it evenly in a fume hood.[6]

    • Allow excess reagent to drip off.

    • Spots corresponding to the isoquinoline compound will appear as orange or orange-red on a pale yellow background.[21] No heating is required.[22]

Expertise & Insights:

  • Advantages: High specificity and sensitivity for the isoquinoline moiety.[23] It is excellent for confirming the presence of the nitrogen heterocycle in complex mixtures.

  • Limitations: It will not visualize non-nitrogenous impurities. The reagent has a limited shelf life once mixed.[21][22]

Potassium Permanganate (KMnO₄) Stain (General Oxidative Stain)

Principle: Potassium permanganate is a strong oxidizing agent.[18] It reacts with any compound on the TLC plate that can be oxidized, such as alkenes, alkynes, alcohols, aldehydes, and even the benzylic chloromethyl group itself under heating conditions.[6][18] During the reaction, the deep purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of yellow to brown spots on a purple or pink background.[6][22]

Experimental Protocol:

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution.[22]

  • Staining Procedure:

    • Dip the dried TLC plate into the permanganate solution briefly.[6]

    • Wipe the back of the plate with a paper towel.[6]

    • Gentle heating with a heat gun may be required to develop the spots for less reactive functional groups.[6][22] Be cautious, as overheating can cause the entire plate background to turn brown, obscuring the results.[18]

Expertise & Insights:

  • Advantages: A highly sensitive and universal stain for most organic compounds.[6][18] It is particularly useful for detecting oxidizable impurities that might be missed by other methods.

  • Limitations: This is a harsh and non-specific method.[18] It is highly destructive and can potentially degrade the target compound, especially with heating. The chloromethyl group is susceptible to oxidation, so the resulting spot may represent a degradation product rather than the original compound.

  • Causality: Use this stain when you need to visualize all organic components on the plate and are aware of its potential to alter the analytes. It is often a final check for "invisible" impurities.

Comparative Summary of Visualization Methods

MethodMechanismTarget MoietyTypeSensitivityEase of UseKey Considerations
UV Light (254 nm) Fluorescence Quenching[8]Aromatic/Conjugated SystemsNon-DestructiveModerateExcellentRequires a UV-active compound. Should always be the first method used.
Iodine Vapor Reversible Complexation[6]General Organic CompoundsSemi-DestructiveGoodExcellentSpots are transient and must be marked quickly.[7] May not work for all functional groups.
Dragendorff's Reagent Ion-Pair Precipitation[21]Basic Nitrogen (Tertiary Amine)DestructiveHighGoodHighly specific for the isoquinoline nitrogen.[20] Reagent has limited stability.
KMnO₄ Stain Oxidation[6]Oxidizable Functional GroupsDestructiveVery HighGoodHarsh, non-specific, and can degrade the analyte.[18] Useful as a universal stain.

Conclusion and Recommendations

The effective TLC visualization of chloromethyl isoquinoline compounds requires a methodical approach that respects the inherent reactivity of the target molecules. As a Senior Application Scientist, my recommendation is to always follow the tiered workflow presented:

  • Start with UV (254 nm) light. This is the most reliable and non-invasive method to visualize your primary compound and any other UV-active species.

  • Proceed to an iodine chamber. This will reveal the presence of most other organic compounds without resorting to harsh chemical reactions.

  • Employ chemical stains selectively. Use Dragendorff's reagent if you need to specifically confirm the presence of the isoquinoline nitrogen. Use a potassium permanganate stain only as a final step to perform a comprehensive check for any oxidizable, non-UV-active, and non-nitrogenous impurities, keeping in mind its destructive nature.

By understanding the principles behind each method and making strategic choices, researchers can leverage TLC to its full potential, generating reliable and insightful data in the development of novel chloromethyl isoquinoline-based compounds.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. TLC Visualization Techniques. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Grokipedia. Dragendorff's reagent. [Link]

  • Carl Roth. TLC visualization (staining) reagent, according to Dragendorff-Munier, 100 mL. [Link]

  • SLS. Dragendorff reagent, for TLC d | 44578-100ML-F | SUPELCO. [Link]

  • Wikipedia. Dragendorff's reagent. [Link]

  • Hage, D. S., & Carr, J. D. (2011). Fluorescence quenching high-performance thin-layer chromatographic analysis utilizing a scientifically operated charge-coupled device detector. Analytical and Bioanalytical Chemistry, 401(3), 937-944. [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]

  • Quora. Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]

  • University of York. Thin Layer Chromatography - Chemistry Teaching Labs. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • University of Arizona. 7. Thin Layer Chromatography. [Link]

  • Duke University. Thin Layer Chromatography (TLC). [Link]

  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]

  • JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Organic Chemistry. TLC stains. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • Filo. (2025, September 7). Chloromethylation Reaction and its Mechanism. [Link]

  • University of Rochester. Magic Formulas: TLC Stains. [Link]

  • ResearchGate. (2008). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I. [Link]

  • Science Gateway. Detection of DNA in PAGE --- UV shadowing. [Link]

  • Pincus, D. L., et al. (2012). Ultraviolet Shadowing of RNA Can Cause Significant Chemical Damage in Seconds. RNA, 18(9), 1635-1640. [Link]

  • Roy, A., et al. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Tetrahedron Letters, 59(4), 365-368. [Link]

  • ResearchGate. (2011). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. [Link]

  • University of California, Los Angeles. TLC Visualization Solutions. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 815616. [Link]

  • Royal Society of Chemistry. (2016). Determination of the partition coefficient of isoquinoline alkaloids from Chelidonium majus by reversed phase thin layer chromatography. New Journal of Chemistry, 40(10), 8651-8658. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

Sources

Infrared (IR) Spectroscopy Peaks for Chloromethyl Group Identification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Chloromethyl Signature

The chloromethyl group (–CH₂Cl) is a critical functional motif in organic synthesis, particularly as a reactive intermediate in the functionalization of aromatic rings (e.g., chloromethylstyrene) and as the "anchor" in solid-phase peptide synthesis (Merrifield resin).

While Nuclear Magnetic Resonance (NMR) is the gold standard for soluble small molecules, it fails or requires complex setups (HR-MAS) for insoluble cross-linked polymers. Infrared (IR) spectroscopy bridges this gap, offering a rapid, non-destructive method to monitor chloromethylation.

This guide details the specific spectral fingerprints of the chloromethyl group, objectively compares IR against Raman and chemical titration, and provides a validated protocol for analyzing solid-supported resins.

The IR Fingerprint of –CH₂Cl

Identification of the chloromethyl group relies on two distinct vibrational modes. Unlike simple alkyl halides, chloromethylated aromatics (the most common application) present a unique diagnostic band outside the cluttered "fingerprint" region.

Primary Diagnostic Peak: The "Wagging" Mode (1265 cm⁻¹)

For chloromethylated polystyrene (Merrifield resin) and related aromatics, the most reliable indicator is not the C–Cl stretch, but the –CH₂– wagging vibration.

  • Wavenumber: 1265 ± 5 cm⁻¹

  • Assignment: –CH₂Cl wagging/twisting mode.

  • Why it works: This band appears in a relatively clean region of the spectrum, distinct from the aromatic backbone vibrations of polystyrene. Its intensity correlates linearly with the degree of functionalization (loading), making it suitable for semi-quantitative analysis.

Secondary Diagnostic Region: The C–Cl Stretch (600–800 cm⁻¹)

The carbon-chlorine stretching vibration is fundamental but often difficult to interpret in complex molecules due to overlap with aromatic ring deformations.

  • Wavenumber: 600–800 cm⁻¹ (typically broad or multiple bands).

  • Assignment: C–Cl stretching.

  • Limitations: In styrenic polymers, the mono-substituted benzene ring has strong out-of-plane bending modes at ~690 cm⁻¹ and ~750 cm⁻¹, which can obscure the C–Cl signal.

Summary of Key Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
–CH₂Cl –CH₂– Wag 1265 Medium-Strong High (Primary)
–CH₂ClC–Cl Stretch600–800VariableLow (often obscured)
Aromatic RingC=C Stretch1600, 1500StrongReference (Internal Standard)
Polymer BackboneC–H Stretch2850–3050StrongReference

Comparative Analysis: IR vs. Alternatives

Selecting the right analytical method depends on sample state (solid vs. liquid) and the need for quantification.

Table 1: Method Performance Matrix
FeatureFT-IR (ATR) Raman Spectroscopy Gel-Phase NMR (¹³C) Chemical Titration (Volhard)
Primary Analyte Dipole change (–CH₂ wag)Polarizability (C–Cl stretch)Carbon environmentAccessible Cl⁻ ions
Sample State Solid (Beads) or LiquidSolid or LiquidSwollen Gel / LiquidSolution (requires cleavage)
Speed < 1 min< 5 min> 30 min> 2 hours
Quantification Semi-QuantitativeSemi-QuantitativeQuantitative (relative)Quantitative (Absolute)
Non-Destructive Yes Yes YesNo (Sample consumed)
Key Limitation Peak overlap in fingerprintFluorescence interferenceLow resolution in solidsLabor intensive; hazardous waste
Critical Insight: Why IR?
  • Vs. Raman: Raman is actually better at detecting the C–Cl bond directly because the C–Cl stretch is highly polarizable and appears as a strong, sharp peak (often ~670 cm⁻¹), free from water interference. However, fluorescence from polymeric impurities often overwhelms the Raman signal in industrial resins. IR is immune to fluorescence.

  • Vs. Titration: Titration (e.g., reacting with pyridine then titrating Cl⁻) yields exact mmol/g loading but is slow and destructive. IR is the only viable method for real-time reaction monitoring.

Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on your specific research constraints.

MethodSelection Start Sample: Chloromethylated Compound State Is the sample Solid or Liquid? Start->State Liquid Liquid / Soluble State->Liquid Solid Insoluble Solid (Resin/Bead) State->Solid Quant Is exact quantification required? Liquid->Quant QuantSolid Is exact quantification required? Solid->QuantSolid Yes Yes Quant->Yes No No Quant->No QuantSolid->Yes QuantSolid->No NMR Solution NMR (1H, 13C) (Gold Standard) Titration Chemical Titration (Volhard / Pyridine) IR FT-IR (ATR) (Peak @ 1265 cm⁻¹) Raman Raman Spectroscopy (If no fluorescence) Yes->NMR Yes->Titration Yes->IR No->IR No->Raman CheckFluor Is sample fluorescent? No->CheckFluor CheckFluor->Yes CheckFluor->No

Figure 1: Decision tree for selecting the analytical method for chloromethyl group identification.

Experimental Protocol: ATR-FTIR of Merrifield Resin

This protocol validates the presence of active chloromethyl groups on polystyrene beads using Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Sample: Chloromethylated polystyrene beads (Merrifield resin).

  • Cleaning Solvent: Dichloromethane (DCM) and Methanol.

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal with DCM. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Dry Beads: Ensure beads are vacuum-dried. Residual solvent (DCM) has strong peaks at 1265 cm⁻¹ and 700-800 cm⁻¹ that directly interfere with the analyte.

    • Placement: Place ~10 mg of beads directly onto the crystal.

  • Contact Pressure: Lower the pressure arm (anvil). Apply maximum pressure to ensure the hard polymer beads make intimate contact with the crystal. Note: Poor contact is the #1 cause of noisy data in solid-phase IR.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000–600 cm⁻¹

  • Data Processing:

    • Apply Baseline Correction.

    • Normalization (Crucial): Normalize the spectrum to the aromatic C=C ring stretch at 1600 cm⁻¹ or 1500 cm⁻¹ . This internal standard accounts for variations in sample pressure and bead quantity.

  • Analysis:

    • Observe the peak at 1265 cm⁻¹ .

    • Compare the ratio of

      
       against a calibration curve of known standards if semi-quantitative data is needed.
      

Troubleshooting & Data Interpretation

Common Interferences
  • Residual DCM (Dichloromethane): DCM is often used to swell resins. It has a massive peak near 1265 cm⁻¹ (CH₂ wag).

    • Solution: Dry samples in a vacuum oven at 40°C for >4 hours before analysis.

  • Polystyrene Overtones: Unfunctionalized polystyrene has weak bands in the 1100–1300 cm⁻¹ region.

    • Solution: Always run a "Blank" spectrum of the unfunctionalized starting resin and subtract it from your sample spectrum.

Reaction Monitoring Workflow

The following diagram depicts the self-validating workflow for monitoring a chloromethylation reaction.

Workflow Raw Raw Polymer React Chloromethylation Reaction Raw->React Wash Wash & Vacuum Dry (Remove Solvent) React->Wash Analyze ATR-FTIR Analysis Wash->Analyze Decision Peak @ 1265 cm⁻¹? Analyze->Decision Strong Strong Decision->Strong Weak/Absent Weak/Absent Decision->Weak/Absent Success Success: Proceed to Next Step Fail Incomplete: Continue Reaction Fail->React Re-submit Strong->Success Weak/Absent->Fail

Figure 2: Iterative workflow for monitoring chloromethylation progress.

References

  • NIST Chemistry WebBook. Infrared Spectra of Chloromethylated Polystyrene. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR peak assignments).

  • G.B.C. Galindo, et al. (2004). Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Journal of the Brazilian Chemical Society. Available at: [Link] (Validating the 1265 cm⁻¹ band for quantitative analysis).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[1] (Reference for C-Cl stretch regions).

Sources

Validating structure of 6-(Chloromethyl)isoquinoline via C13 NMR

Structural Validation of 6-(Chloromethyl)isoquinoline: A NMR Comparative Guide

Executive Summary

In the synthesis of pharmacophores, the isoquinoline scaffold presents a classic regiochemical challenge. When validating 6-(Chloromethyl)isoquinoline (CAS 135438-59-2), researchers must definitively distinguish the target from three primary confounders: the unreacted starting material (6-methylisoquinoline ), the hydrolysis byproduct (6-(hydroxymethyl)isoquinoline ), and the thermodynamic regioisomer (5-(chloromethyl)isoquinoline ).[1]

This guide outlines a self-validating



123
Part 1: Strategic Rationale – Why NMR?

While

  • Aromatic Congestion: The protons at C5, C7, and C8 often overlap, making coupling analysis (

    
    -values) difficult without high-field instruments (>500 MHz).[1][2]
    
  • Silent Quaternary Carbons: The pivotal C6 carbon (ipso to the substituent) has no attached proton, making it invisible in 1D

    
     NMR.[2][3]
    
  • Electronic Sensitivity:

    
     chemical shifts are highly sensitive to the electronegativity of the substituent.[2][3] The shift from a methyl group (
    
    
    CH
    
    
    ) to a chloromethyl group (
    
    
    CH
    
    
    Cl) induces a massive downfield shift (~25 ppm) on the aliphatic carbon and a distinct inductive change on the aromatic ring.[1]
Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity, follow this "Internal Standard" approach where the solvent and relaxation delays act as quality controls.

1. Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred over DMSO-
    
    
    .[1][2][3]
    • Reasoning:

      
       minimizes the risk of in situ hydrolysis of the reactive benzyl chloride to the alcohol during acquisition.[3]
      
  • Concentration: 30–50 mg in 0.6 mL solvent.[1][2][3] High concentration is required to resolve low-intensity quaternary carbons.[1][3]

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

2. Instrument Parameters (The "qC" Check)

Standard carbon parameters often saturate quaternary carbons (qC).[2][3] Use these settings to ensure the critical C6 and C4a/8a signals are visible:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][3]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[2][3]

    • Causality: Quaternary carbons have long

      
       relaxation times.[1][2][3] A short D1 (<1s) will suppress the C6 signal, leading to false-negative interpretation of the substitution pattern.[2]
      
  • Scans (NS): Minimum 1024 (for 400 MHz).

  • Spectral Width: -10 to 220 ppm.[1][3]

Part 3: Data Analysis & Comparison
A. The Aliphatic Diagnostic Region (Critical Check)

The most immediate validation is the aliphatic carbon shift.[2][3] This differentiates the product from starting material and degradation products.[2][3]

CompoundSubstituent

Shift (

, ppm)
Diagnostic Feature
6-Methylisoquinoline

21.5 – 22.0 High-field signal.[1][4]
6-(Chloromethyl)isoquinoline

45.0 – 46.5 Target Signal. Distinct downfield shift due to Cl electronegativity.
6-(Hydroxymethyl)isoquinoline

63.0 – 64.5 Further downfield shift (Deshielding by Oxygen).[1][3][4]
B. Aromatic Ring Assignment (Regiochemistry)

Distinguishing the 6-isomer from the 5-isomer requires analysis of the aromatic region (120–160 ppm).[1][3] The values below are based on substituent additivity rules applied to the parent isoquinoline scaffold.

Carbon PositionIsoquinoline Base Shift (ppm)Effect of 6-CH

Cl
Predicted Shift (ppm)Validation Logic
C1 152.5+0.1152.6 Most deshielded (next to N).[1][4]
C3 142.50.0142.5 Unaffected by benzenoid substitution.[1][2][3]
C6 (Ipso) 130.5+5.0 to +8.0136.0 – 138.0 Quaternary. Shows HMBC correlation to

protons.[1][3]
C5 126.5-0.5 (ortho)126.0 Shows strong NOE to C4-H in 6-isomer.[1][3]
C7 127.2+0.5 (ortho)127.7 -
C8 127.5-0.1 (meta)127.4 -

Note: If the substituent were at the 5-position , the C6 carbon would remain a methine (CH) and move upfield, while the C5 would become quaternary.[2]

Part 4: Logical Validation Workflow

The following diagram illustrates the decision tree for validating the structure and rejecting impurities.

ValidationFlowStartAcquire 13C NMR(CDCl3, D1=3s)CheckAliphaticCheck Aliphatic Region(20 - 70 ppm)Start->CheckAliphaticSignal22Signal at ~22 ppm?CheckAliphatic->Signal22Signal64Signal at ~64 ppm?CheckAliphatic->Signal64Signal46Signal at ~46 ppm?CheckAliphatic->Signal46FailMethylFAIL: UnreactedStarting MaterialSignal22->FailMethylYesFailAlcFAIL: HydrolyzedAlcohol ImpuritySignal64->FailAlcYesCheckAromaticCheck Aromatic Region(Quaternary C Analysis)Signal46->CheckAromaticPrimary Check PassHMBCRun HMBC Experiment(Correlate CH2 to Ring)CheckAromatic->HMBCCorrC5C7Correlations toC5 & C7?HMBC->CorrC5C7CorrC4C8aCorrelations toC4 & C8a?HMBC->CorrC4C8aPassVALIDATED:6-(Chloromethyl)isoquinolineCorrC5C7->PassFailIsoFAIL:5-Isomer DetectedCorrC4C8a->FailIso

Figure 1: Decision tree for the structural validation of 6-(Chloromethyl)isoquinoline, highlighting critical chemical shift checkpoints.

Part 5: Advanced Troubleshooting & Artifacts

1. The "Ghost" Doublet (Solvent Coupling) In

23123
  • Validation: If the signal is exactly at 77.16 ppm, it is the solvent.[2]

2. Concentration Dependence Isoquinolines can stack in solution, causing concentration-dependent chemical shift changes (up to 0.5 ppm).[1][2][3]

  • Protocol: Always report concentration when publishing data. If shifts deviate slightly from literature, dilute the sample by 50% and re-acquire. If shifts move upfield upon dilution, stacking is occurring.[2][3]

3. Protonation Shifts Isoquinolines are basic (

2342
  • Effect: This causes significant deshielding of C1 and C3.[2][3]

  • Correction: Shake the NMR sample with a small amount of solid

    
     or add a drop of 
    
    
    if using aqueous solvents, to ensure the free base is measured.[2][3]
References
  • Isoquinoline Spectral Baseline

    • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976).[2]

      
       magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.[2][3] Link[2][3]
      
  • Substituent Effects in Heterocycles

    • Johns, S. R., Willing, R. I., Claret, P. A., & Osborne, A. G. (1976).[2]

      
       NMR spectra of quinoline and methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1629.[2][3] Link[2][3]
      
  • Solvent & Impurity Data

    • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2][5] Organometallics, 29(9), 2176–2179.[2][3] Link[2][3]

A Researcher's Guide to the Purity Assessment of Commercial 6-(Chloromethyl)isoquinoline HCl: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The purity of a key building block like 6-(Chloromethyl)isoquinoline HCl directly influences the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercial batches of 6-(Chloromethyl)isoquinoline HCl, designed for the discerning researcher, scientist, and drug development professional.

The core principle of this guide is to move beyond simple pass/fail criteria and to foster a deep understanding of a batch's true purity profile. This is achieved through a self-validating, orthogonal analytical strategy that combines quantification, structural confirmation, and trace impurity identification.

The Strategic Imperative for Purity Analysis

6-(Chloromethyl)isoquinoline HCl is a critical intermediate in the synthesis of a multitude of biologically active molecules, including potent kinase inhibitors for oncology. The presence of impurities, which can arise from the synthesis, purification, or storage of the material, can have significant downstream consequences.[1][2] These can range from reduced reaction yields and complex purification challenges to the introduction of potentially genotoxic by-products into the final API.[3][4] Regulatory bodies, under guidelines such as ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities, making a robust analytical strategy not just good science, but a regulatory necessity.[3][5]

Deconstructing the Impurity Profile: A Synthesis-Informed Perspective

To effectively analyze a commercial batch, one must first understand the likely impurities. The most common synthetic route to 6-(Chloromethyl)isoquinoline involves the chloromethylation of isoquinoline. This process, while effective, can generate several process-related impurities.[6][7]

A scientifically sound appraisal of the chemical reactions involved is the first step in anticipating the impurity profile.[1] Key potential impurities include:

  • Starting Materials: Residual isoquinoline.

  • Isomeric By-products: Formation of other isomers, such as 8-(chloromethyl)isoquinoline, during the electrophilic substitution reaction.

  • Di-substituted Products: Over-reaction leading to bis(chloromethyl)isoquinoline species.

  • Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming (isoquinolin-6-yl)methanol.[5]

  • Residual Solvents: Solvents used during synthesis and purification.[4]

cluster_0 Synthesis & Impurity Formation Isoquinoline Isoquinoline Reaction Chloromethylation Isoquinoline->Reaction Reagents HCHO, HCl Reagents->Reaction Main_Product 6-(Chloromethyl)isoquinoline HCl Reaction->Main_Product Desired Path Impurity_1 Isomeric By-products (e.g., 8-chloro isomer) Reaction->Impurity_1 Side Reaction Impurity_2 Di-substituted Products Reaction->Impurity_2 Side Reaction Impurity_3 Residual Starting Material Reaction->Impurity_3 Incomplete Reaction Impurity_4 Degradation Products (e.g., Hydrolysis) Main_Product->Impurity_4 Storage/Work-up

Figure 1. Potential impurity pathways in the synthesis of 6-(Chloromethyl)isoquinoline HCl.

A Multi-Modal Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A robust, self-validating system employs multiple, orthogonal methods where the weaknesses of one are compensated by the strengths of another. High-performance liquid chromatography (HPLC) is the cornerstone for purity determination, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural confirmation and identification.[8][9]

A Receive Commercial Batch of 6-(Chloromethyl)isoquinoline HCl B Visual & Solubility Checks A->B C HPLC-UV Analysis (Purity Quantification & Impurity Profile) B->C D ¹H NMR Analysis (Structural ID & Specific Impurities) C->D E Are there unknown peaks > Identification Threshold? D->E F LC-MS/MS Analysis (Identification of Unknowns) E->F Yes G Final Purity Report & Batch Disposition Decision E->G No F->G

Figure 2. Recommended workflow for the comprehensive purity assessment of incoming batches.

Comparison of Key Analytical Methodologies

Methodology Primary Function Strengths Limitations
HPLC-UV Quantification of the main component and all UV-active impurities.High precision, sensitivity, and resolving power for separating closely related substances.[10] The workhorse for calculating % purity.Requires reference standards for absolute quantification of impurities; non-chromophoric impurities are not detected.
¹H NMR Spectroscopy Unambiguous structural confirmation and identification of specific impurities.Provides definitive structural information.[11] Can quantify impurities against an internal standard without needing a specific reference standard for each impurity.[9] Excellent for identifying residual solvents.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals, complicating interpretation.[12]
LC-MS/MS Identification of unknown impurities detected by HPLC.Combines the separation power of LC with the high sensitivity and specificity of mass spectrometry for structural elucidation of trace-level impurities.[13][14][15]Not inherently quantitative without specific method development; response can be non-linear. Ionization suppression can be a factor.

PART 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

HPLC is indispensable for determining the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[16][17] A well-developed reversed-phase HPLC method can effectively separate the main 6-(Chloromethyl)isoquinoline HCl peak from its potential process-related impurities and degradation products.

Causality Behind Method Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its versatility and excellent retention of moderately polar aromatic compounds like isoquinoline derivatives.

  • Mobile Phase (Gradient Elution): A gradient elution, typically with acetonitrile and water (containing an acid like formic or trifluoroacetic acid), is crucial. This is because a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities (like di-substituted products) are resolved and eluted as sharp peaks within a reasonable run time.[18] An acidic modifier improves peak shape for the basic nitrogen of the isoquinoline ring system.

  • UV Detection: The isoquinoline ring system is strongly UV-active, making UV detection (e.g., at 254 nm or 280 nm) a sensitive and robust choice.

Appendix 1: Detailed HPLC Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the 6-(Chloromethyl)isoquinoline HCl sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
  • Data Analysis: Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Results should be reported to two decimal places for levels below 1.0%.[3][5]

PART 2: ¹H NMR Spectroscopy - The Structural Confirmation Standard

While HPLC provides quantitative data, it gives no structural information. ¹H NMR spectroscopy serves as the gold standard for confirming the identity of the main component and for identifying and quantifying specific impurities, particularly isomers and residual solvents.

Causality Behind Spectral Interpretation:

  • Chemical Shift: The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The key diagnostic signal is the singlet for the two protons of the chloromethyl (-CH₂Cl) group, expected around δ 4.8-5.0 ppm.

  • Integration: The relative integrals of the signals confirm the proton count for different parts of the molecule. The presence of an isomeric impurity like 8-(chloromethyl)isoquinoline would give rise to a distinct set of aromatic signals with different coupling patterns.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid) is added. By comparing the integral of a known proton signal from the analyte to a known proton signal from the standard, a highly accurate concentration can be determined without the need for a specific analyte reference standard.[9]

Appendix 2: Detailed ¹H NMR Protocol
  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and does not obscure the aromatic region.

  • Acquisition Parameters:

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16-64 (to ensure good signal-to-noise).

    • Relaxation Delay (D1): 5 seconds (critical for quantitative accuracy).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals. Confirm the chemical shifts and coupling patterns match the expected structure of 6-(Chloromethyl)isoquinoline HCl. Search for signals corresponding to expected impurities and residual solvents.

PART 3: LC-MS/MS - Unambiguous Identification of Unknowns

If HPLC analysis reveals unknown impurity peaks above the identification threshold (typically ≥0.10%), their identification is required.[4] LC-MS/MS is the definitive tool for this task.[14][19]

Causality Behind the Technique: The system first separates the components chromatographically (LC). Then, each component is ionized and its mass-to-charge ratio (m/z) is determined (MS1), providing the molecular weight. For further structural information, ions of a specific m/z are isolated and fragmented, and the masses of the fragments are analyzed (MS/MS). This fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the unknown impurity.[15]

Appendix 3: Detailed LC-MS/MS Protocol
  • Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent high-resolution mass spectrometer.[13]

  • LC Conditions: Use an MS-compatible method, which often involves replacing non-volatile buffers with volatile ones like formic acid or ammonium acetate. The HPLC method described in Appendix 1 is already MS-compatible.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Perform an initial full scan (MS1) to determine the molecular weights of eluting peaks. Then, perform targeted MS/MS on the impurity peaks to obtain fragmentation data.

  • Data Analysis: Use the accurate mass measurement from MS1 to generate a molecular formula for the impurity. Analyze the fragmentation pattern from MS/MS to propose a structure consistent with the synthesis pathway.

Conclusion and Best Practices

The purity assessment of a critical raw material like 6-(Chloromethyl)isoquinoline HCl is a non-negotiable aspect of quality control in drug development. A superficial analysis is insufficient. By implementing a multi-modal strategy that leverages the quantitative strength of HPLC, the structural confirmation power of NMR, and the identification capability of LC-MS/MS, researchers can build a comprehensive and trustworthy purity profile for every commercial batch. This rigorous, science-driven approach not only satisfies regulatory expectations but also mitigates risks in downstream processes, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Bambas, R. O., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier. [Link]

  • Kumar, A., et al. (2024). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. World Journal of Pharmaceutical Research, 13(1), 1066-1082. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-826. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Lo, B. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-128. [Link]

  • Scribd. (n.d.). HPLC Method Development for Pharmaceuticals. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2026, February 6). Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. [Link]

  • Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. [Link]

  • National Institutes of Health (NIH). (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. [Link]

  • ResearchGate. (2025). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. [Link]

  • Google Patents. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Chloromethyl)isoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-(chloromethyl)isoquinoline hydrochloride is foundational to scientific progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 6-(chloromethyl)isoquinoline hydrochloride, moving beyond mere instruction to explain the critical reasoning behind each procedural step. Our goal is to empower your laboratory with the knowledge to handle this compound not just effectively, but with the highest degree of safety and regulatory compliance.

Hazard Profile: Understanding the "Why" Behind the Precautions

6-(Chloromethyl)isoquinoline hydrochloride is a potent compound with a significant hazard profile that dictates its handling and disposal requirements. It is not merely a chemical to be discarded; it is a hazardous substance that demands respect and meticulous management.

According to safety data sheets (SDS), this compound presents multiple health risks:

  • Acute Toxicity: It is harmful if swallowed and toxic if inhaled.[1][2]

  • Carcinogenicity & Genotoxicity: It is suspected of causing cancer and of damaging fertility or the unborn child.[1]

  • Organ Toxicity: It is known to cause damage to the liver and kidneys through prolonged or repeated exposure.[1]

  • Irritation: It causes serious skin and eye irritation.[1][3][4]

These hazards necessitate that all handling and disposal operations are conducted with the appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).[1][5]

Table 1: Essential Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation and absorption of the toxic substance.[2][6]
Eye/Face Protection Safety goggles or a face shield.To protect against splashes and aerosols that can cause serious eye damage.[4][5]
Body Protection A fully-fastened laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. For spill cleanup or situations with potential aerosol generation, a NIOSH-approved respirator may be necessary.The compound is toxic if inhaled; engineering controls are the primary line of defense.[1][3][5]

The Cornerstone of Disposal: Waste Segregation

The single most important principle in the disposal of 6-(chloromethyl)isoquinoline hydrochloride is its classification as a halogenated organic compound .[7] This dictates that it must be segregated from all other waste streams, particularly non-halogenated organic solvents.

Why is this segregation critical? Halogenated wastes are typically treated via high-temperature incineration.[7][8] If mixed with non-halogenated solvents, which may be reprocessed or used as fuel, the combustion of the chlorinated compound can produce highly toxic and corrosive byproducts, including hydrogen chloride gas, phosgene, and chlorinated dioxins.[1][9] This not only poses a severe environmental and health risk but can also damage incineration facilities and significantly increase disposal costs.[10][11] Therefore, meticulous segregation at the source is a non-negotiable tenet of both safety and fiscal responsibility.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the safe disposal of 6-(chloromethyl)isoquinoline hydrochloride waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Final Disposal & Storage A Waste Generated (Pure compound, contaminated labware, solution) B Is the waste contaminated with 6-(chloromethyl)isoquinoline hydrochloride? A->B C YES: Designate as HALOGENATED ORGANIC WASTE B->C Yes D NO: Follow standard lab procedures for non-halogenated waste. B->D No E Select a designated, properly labeled Halogenated Waste container (glass or polyethylene). C->E F Ensure container is clean, dry, and has a secure screw-top cap. E->F G Carefully transfer waste into container, avoiding splashes and dust generation. F->G H Update the container's waste log with: - Chemical Name - Quantity - Date G->H I Securely close the container. H->I J Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong bases). I->J K Arrange for pickup by an approved hazardous waste disposal service. J->K

Caption: Disposal Decision Workflow for 6-(chloromethyl)isoquinoline hydrochloride.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance.

Protocol 1: Disposal of Unused Compound and Contaminated Solids
  • Preparation: Don all required PPE as detailed in Table 1. Perform all operations within a certified chemical fume hood.

  • Container Selection: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste (Solids)." Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, leak-proof lid.

  • Waste Transfer:

    • For unused pure compound, carefully transfer the solid into the waste container, minimizing dust generation.[5]

    • For contaminated solids (e.g., weighing paper, gloves, pipette tips), place them directly into the designated container.

  • Labeling: Immediately update the waste container label with the chemical name "6-(chloromethyl)isoquinoline hydrochloride" and the approximate quantity added.

  • Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area. This area should be well-ventilated and away from incompatible materials like strong oxidizing agents and bases.

  • Final Disposal: Arrange for the container to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Protocol 2: Management of Spills and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: For any spill, immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Assess and Secure:

    • Small Spill (Solid): If you are trained and it is safe to do so, don your full PPE. Gently cover the spill with an absorbent material (e.g., Chemizorb® or vermiculite) to prevent dust from becoming airborne.[1] Do not dry sweep. Carefully scoop the mixture into the "Halogenated Organic Waste (Solids)" container.

    • Large Spill: Evacuate the laboratory immediately. Close the doors, post a warning sign, and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

  • Decontamination:

    • After the bulk of the spill is removed, decontaminate the area using a suitable solvent (follow your institution's specific EHS guidelines) and absorbent pads.

    • All materials used for cleanup (absorbent pads, contaminated PPE) must be disposed of as halogenated organic waste.[2]

  • Reporting: Report the incident to your supervisor and EHS office, regardless of the spill size.

Regulatory Imperatives

The disposal of 6-(chloromethyl)isoquinoline hydrochloride is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as hazardous waste under 40 CFR Part 261.[12][13] These regulations mandate the "cradle-to-grave" responsibility of the waste generator, meaning your laboratory is legally responsible for the waste from its creation to its final, documented disposal.[11] Never discharge this chemical into the sewer system or dispose of it with regular trash, as this is illegal and poses a significant danger to public health and the environment.[2][11]

By implementing these detailed procedures, you not only ensure the safety of your personnel and the protection of our environment but also uphold the integrity and trustworthiness of your research operations.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Scholar.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Safety Data Sheet - 6-(Chloromethyl)isoquinoline hydrochloride. (2023, January 24). Merck.
  • Safety Data Sheet - Isoquinoline. (2023, April 10). CPAchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - 2-(Chloromethyl)quinoline hydrochloride. (2021, December 24). Fisher Scientific.
  • Safety Data Sheet - 2-(Chloromethyl)quinoline hydrochloride. (2025, September 7). Thermo Fisher Scientific.
  • Chemical Waste Disposal Chart. (n.d.). University of Waterloo.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Safety Data Sheet - 3,4-Dihydro-6,7-Dimethoxyisoquinoline hydrochloride hydrate. (2008, June 24). Fisher Scientific.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Reduction. (n.d.). University of Iowa Environmental Health and Safety.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Safety Data Sheet - 2-Chloromethylquinoline Hydrochloride. (2025, May 2). Tokyo Chemical Industry.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • Safety Data Sheet - 6-(Chloromethyl)isoquinoline hydrochloride. (2026, February 18). TargetMol.
  • Safety Data Sheet - 2-Methyl-4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). AK Scientific, Inc.
  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA.
  • Material Safety Data Sheet - 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet - 5-fluoro PB-22 6-hydroxyisoquinoline isomer. (2023, January 17). Cayman Chemical.

Sources

Personal protective equipment for handling 6-(Chloromethyl)isoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic mitigations. When handling 6-(Chloromethyl)isoquinoline hydrochloride , you are managing a highly reactive, bifunctional molecule. It features both a moisture-sensitive hydrochloride salt and a highly electrophilic chloromethyl group.

To build a fail-safe operational environment, we must first understand the chemical causality behind its hazards. This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound without compromising scientific integrity or personnel safety.

Part 1: Mechanistic Hazard Assessment (The "Why")

The stringent handling requirements for 6-(Chloromethyl)isoquinoline hydrochloride stem from two primary chemical pathways:

  • Alkylation and Mutagenicity: The chloromethyl group (–CH₂Cl) is a potent alkylating agent. In biological systems, it acts as an electrophile that can covalently bind to nucleophilic sites on DNA, RNA, and proteins, leading to cellular damage and suspected genetic defects[1].

  • Hydrolysis and Corrosivity: Chloromethyl derivatives and their hydrochloride salts are highly hygroscopic and moisture-sensitive. Upon contact with ambient humidity, sweat, or mucosal membranes, the compound rapidly hydrolyzes to generate hydrogen chloride (HCl) gas. This exothermic reaction causes severe skin burns, eye damage, and respiratory distress[2],[3].

HazardMechanisms A 6-(Chloromethyl)isoquinoline Hydrochloride C Hydrolysis Reaction A->C F Alkylation Reaction A->F B Ambient Moisture (H2O) B->C D HCl Gas Release (Corrosive Hazard) C->D E Biological Nucleophiles (DNA/Proteins) E->F G Cellular Damage (Mutagenic Hazard) F->G

Mechanistic pathways of 6-(Chloromethyl)isoquinoline hydrochloride toxicity and degradation.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Because this compound presents both a contact hazard (corrosive burns) and a systemic hazard (alkylation), standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the mechanistic justification for each[4].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered gloves: Outer Butyl rubber (or 8-mil Nitrile), Inner 4-mil Nitrile.Chloromethyl compounds can permeate standard, single-layer latex or thin nitrile over time. Double gloving provides a physical breakthrough barrier against alkylation.
Eye/Face Protection Snug-fitting chemical splash goggles + Full face shield.Protects against the aerosolization of micro-dust and localized HCl outgassing, which can cause irreversible corneal damage[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apron.Prevents skin exposure to corrosive dust and reactive intermediates during transfer.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR (if outside a hood).Mitigates the inhalation of hazardous particulates and HCl gas generated from ambient moisture hydrolysis.

Part 3: Operational Plan & Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been verified.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation: Verify the inward airflow monitor reads at least 100 feet per minute (fpm). Clear the hood of any incompatible materials, specifically strong oxidizing agents and aqueous bases.

Step 2: PPE Donning & Integrity Check

  • Action: Don the PPE matrix outlined above.

  • Validation: Perform a tactile inflation test on the outer nitrile/butyl gloves to ensure there are no micro-tears before handling the chemical.

Step 3: Inert Atmosphere Transfer

  • Action: Because the compound generates HCl upon exposure to moisture[2], do not weigh the material on an open benchtop. Transfer the closed vial into the fume hood or a nitrogen/argon-purged glovebox.

  • Validation: Use an anti-static weigh boat and a grounded spatula to prevent static discharge, which could ignite airborne dust.

Step 4: Closed-System Reaction Setup

  • Action: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry DMF or DCM) immediately after weighing. Seal the reaction vessel with a septum and maintain it under a positive pressure of inert gas (N₂ or Ar).

OperationalWorkflow S1 1. Fume Hood Preparation S2 2. Don Advanced PPE Matrix S1->S2 S3 3. Inert Atmosphere Transfer S2->S3 S4 4. Closed-System Reaction S3->S4 S5 5. In-situ Quenching S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Sequential operational workflow for the safe handling and disposal of alkylating agents.

Part 4: Spill Response and Decontamination Plan

In the event of a spill, immediate and calculated action is required to prevent the spread of corrosive and mutagenic materials.

  • Evacuate and Isolate: Alert personnel and restrict access to the spill area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Dry Containment (Do NOT use water): Applying water directly to the spill will rapidly accelerate the release of HCl gas. Instead, cover the solid spill completely with a dry, inert absorbent material such as sand or vermiculite.

  • Chemical Neutralization: Slowly apply a mild, dry alkaline powder (e.g., sodium bicarbonate or sodium carbonate) over the absorbent. This will safely neutralize the hydrochloride salt without a violent exothermic reaction.

  • Collection and Verification: Using non-sparking plastic tools, sweep the neutralized mixture into a heavy-duty, sealable hazardous waste container. Self-Validation: Swab the spill area with a damp piece of pH paper; the area is considered decontaminated when the pH reads neutral (pH 7.0–7.5).

Part 5: Disposal and Quenching Plan

Unreacted 6-(Chloromethyl)isoquinoline hydrochloride must never be disposed of directly into standard organic or aqueous waste streams due to its persistent alkylating hazard.

In-Situ Quenching Protocol:

  • In a fume hood, prepare a quenching solution of a primary amine (e.g., 1M ethanolamine) or a dilute hydroxide solution (1M NaOH).

  • Slowly add the residual chloromethyl compound or contaminated solvent to the stirred quenching solution. Causality: The nucleophile in the quenching solution will undergo an Sₙ2 reaction with the chloromethyl group, converting the hazardous alkylating agent into a benign, stable derivative.

  • Monitor the reaction temperature, as this substitution is exothermic.

  • Once the mixture has cooled to room temperature, verify the complete consumption of the starting material via Thin Layer Chromatography (TLC).

  • Only after verification should the quenched mixture be transferred to a properly labeled "Halogenated Aqueous Waste" container for institutional disposal.

References

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL:[Link][2]

  • Standard Operating Procedures: Methyl chloromethyl ether Source: Boston University Environmental Health & Safety URL:[Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.